5-(Acetylamino)-2-chlorobenzoic acid
Description
Properties
IUPAC Name |
5-acetamido-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOFQIUOTAJRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350494 | |
| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719282-11-8 | |
| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 5-Acetamido-2-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-acetamido-2-chlorobenzoic acid, a key intermediate in pharmaceutical synthesis. The information is presented to facilitate research and development activities, with a focus on quantitative data, detailed experimental methodologies, and logical process visualization.
Core Physicochemical Data
The experimental determination of all physicochemical properties of 5-acetamido-2-chlorobenzoic acid is not extensively documented in publicly available literature. The following tables summarize the available data, including calculated values which should be used with the understanding that they are predictions and not experimentally verified. For context, experimentally determined properties of the related compound, 2-chlorobenzoic acid, are also provided.
Table 1: Physicochemical Properties of 5-Acetamido-2-chlorobenzoic Acid
| Property | Value | Source/Method |
| Molecular Formula | C₉H₈ClNO₃ | - |
| Molecular Weight | 213.62 g/mol | - |
| Boiling Point | 453.0 °C at 760 mmHg | Calculated[1] |
| Melting Point | Not Experimentally Determined | - |
| pKa | Not Experimentally Determined | - |
| Aqueous Solubility | Not Experimentally Determined | - |
| Octanol-Water Partition Coefficient (logP) | Not Experimentally Determined | - |
| Density | 1.453 g/cm³ | Calculated[1] |
| Refractive Index | 1.631 | Calculated[1] |
| Flash Point | 227.8 °C | Calculated[1] |
Table 2: Experimental Physicochemical Properties of 2-Chlorobenzoic Acid (for comparison)
| Property | Value | Source/Method |
| Melting Point | 138-140 °C | Experimental[2][3] |
| Boiling Point | 285 °C | Experimental[4] |
| pKa | 2.89 | Experimental[4] |
| Aqueous Solubility | Soluble in hot water; 1 part in 900 parts cold water | Experimental[3][5] |
| Octanol-Water Partition Coefficient (logP) | 2.04 - 2.05 | Experimental[2][4] |
Experimental Protocols
The following sections detail standard experimental methodologies that can be employed to determine the key physicochemical properties of 5-acetamido-2-chlorobenzoic acid.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point of a solid organic compound using a capillary tube apparatus.
Materials:
-
5-acetamido-2-chlorobenzoic acid, finely powdered
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thiele tube with heating oil or digital melting point apparatus)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the finely powdered 5-acetamido-2-chlorobenzoic acid is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
This protocol outlines the determination of the pKa of a weak organic acid by monitoring the pH change during titration with a strong base.
Materials:
-
5-acetamido-2-chlorobenzoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: A precisely weighed amount of 5-acetamido-2-chlorobenzoic acid is dissolved in a known volume of deionized water to create a solution of known concentration.
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.
-
Titration: The NaOH solution is added in small, measured increments to the stirred solution of the acid. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of NaOH added (x-axis). The equivalence point is determined from the steepest part of the curve (the inflection point). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Determination of Aqueous Solubility (HPLC Method)
This protocol describes the determination of the aqueous solubility of an organic compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
5-acetamido-2-chlorobenzoic acid
-
Deionized water
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid)
-
Syringe filters (0.45 µm)
Procedure:
-
Equilibrium Establishment: An excess amount of 5-acetamido-2-chlorobenzoic acid is added to a known volume of deionized water in a sealed container. The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: The saturated solution is allowed to stand to let undissolved solid settle. An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any particulate matter.
-
HPLC Analysis: A known volume of the filtered, saturated solution is injected into the HPLC system. The concentration of the dissolved compound is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.
-
Solubility Calculation: The aqueous solubility is reported as the concentration determined by HPLC.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
This protocol details the classic shake-flask method for determining the octanol-water partition coefficient, a measure of a compound's lipophilicity.
Materials:
-
5-acetamido-2-chlorobenzoic acid
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of 5-acetamido-2-chlorobenzoic acid is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand until the two phases have completely separated.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC.
-
logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Synthesis Workflow
5-acetamido-2-chlorobenzoic acid is typically synthesized from a substituted aminobenzoic acid precursor. The following diagram illustrates a logical workflow for its preparation.
Caption: Synthesis workflow for 5-acetamido-2-chlorobenzoic acid.
Detailed Synthesis Protocol
The following is a plausible experimental protocol for the synthesis of 5-acetamido-2-chlorobenzoic acid based on standard organic chemistry procedures for the acetylation of aminobenzoic acids.
Materials:
-
2-Amino-5-chlorobenzoic acid
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol and deionized water for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, 2-amino-5-chlorobenzoic acid is dissolved in a suitable solvent such as pyridine, which also acts as a base.
-
Acetylation: The solution is cooled in an ice bath, and acetic anhydride is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl to remove pyridine, followed by water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-acetamido-2-chlorobenzoic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure product.
This guide provides a foundational understanding of the physicochemical properties of 5-acetamido-2-chlorobenzoic acid. For definitive quantitative values, experimental determination using the outlined protocols is recommended.
References
- 1. CAS # 719282-11-8, 5-Acetamido-2-chlorobenzoic acid: more information. [ww.chemblink.com]
- 2. 2-Chlorobenzoic acid | CAS#:118-91-2 | Chemsrc [chemsrc.com]
- 3. 2-氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 5-(Acetylamino)-2-chlorobenzoic Acid (CAS 719282-11-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Acetylamino)-2-chlorobenzoic acid, also known as 5-acetamido-2-chlorobenzoic acid, is a chemical intermediate with applications in various fields of chemical synthesis.[1] This document provides a concise technical overview of its known properties and applications, based on currently available data. It is intended for research and development purposes only and is not for diagnostic or therapeutic use.[2][3][4]
Chemical and Physical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are calculated and may vary depending on the specific lot and analytical method.
| Property | Value | Source |
| CAS Number | 719282-11-8 | [2][3] |
| Molecular Formula | C₉H₈ClNO₃ | [2][3] |
| Molecular Weight | 213.62 g/mol | [2][3] |
| Density (calculated) | 1.453 g/cm³ | [5] |
| Boiling Point (calculated) | 453.034 °C at 760 mmHg | [5] |
| Flash Point (calculated) | 227.787 °C | [5] |
| Refractive Index (calculated) | 1.631 | [5] |
Applications in Synthesis
This compound is primarily utilized as a building block in the synthesis of more complex molecules.[1][6] Its chemical structure, featuring a carboxylic acid, a chloro substituent, and an acetylamino group, allows for a variety of chemical transformations.
Key Application Areas:
-
Pharmaceutical Intermediates: It serves as a key starting material in the development of new pharmaceutical agents.[1][6] While specific drug candidates are not widely reported in the public domain, its structural motifs are relevant to the synthesis of anti-inflammatory and analgesic compounds.[6]
-
Dye and Agrochemical Production: The compound is also used as an intermediate in the manufacturing of dyes and agrochemicals.[1]
The general workflow for its use as a synthetic intermediate is depicted below.
Figure 1: General synthetic workflow utilizing this compound.
Experimental Protocols
Biological Activity and Signaling Pathways
There is currently no specific, publicly available research detailing the biological activity or mechanism of action of this compound itself. Studies on structurally related compounds, such as other chlorobenzoic acid derivatives, suggest a wide range of potential biological effects, but these cannot be directly extrapolated to the title compound.[7][8] As such, no signaling pathway diagrams can be provided for this specific molecule at this time.
Safety and Handling
This compound is intended for research use only. A comprehensive safety data sheet (SDS) should be consulted before handling. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Storage conditions are recommended between 0 and 8 °C.[1]
Conclusion
This compound is a valuable chemical intermediate for synthetic applications in the pharmaceutical, dye, and agrochemical industries. While detailed biological and experimental data are limited, its chemical structure provides a versatile platform for the development of novel compounds. Further research is required to fully elucidate its potential applications and biological significance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound (719282-11-8) for sale [vulcanchem.com]
- 4. scbt.com [scbt.com]
- 5. CAS # 719282-11-8, 5-Acetamido-2-chlorobenzoic acid: more information. [ww.chemblink.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 5-(Acetylamino)-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Acetylamino)-2-chlorobenzoic acid is a substituted benzoic acid derivative of interest in medicinal chemistry and drug development. Its proper identification and characterization are crucial for quality control, regulatory submission, and understanding its physicochemical properties. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. Due to the limited availability of published spectroscopic data for this compound, this guide presents data for the closely related precursor, 5-Amino-2-chlorobenzoic acid, as a reference. Furthermore, it details generalized experimental protocols for the key spectroscopic methods, providing a framework for researchers to obtain and interpret data for the target molecule.
Spectroscopic Data of Related Compounds
To aid in the characterization of this compound, the following tables summarize the available spectroscopic data for its parent amine, 5-Amino-2-chlorobenzoic acid, and a positional isomer, 2-Amino-5-chlorobenzoic acid.
Table 1: Infrared (IR) Spectroscopy Data for 5-Amino-2-chlorobenzoic acid
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (amine) | 3400 - 3200 |
| O-H Stretch (carboxylic acid) | 3300 - 2500 (broad) |
| C=O Stretch (carboxylic acid) | 1710 - 1680 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C-N Stretch (amine) | 1340 - 1250 |
| C-Cl Stretch | 800 - 600 |
Note: The specific peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR) and intermolecular interactions.
Table 2: ¹H NMR Spectroscopy Data
Compound: 5-Amino-2-chlorobenzoic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | d | 1H | H-3 |
| ~6.8 | dd | 1H | H-4 |
| ~7.0 | d | 1H | H-6 |
| Broad | s | 2H | -NH₂ |
| Broad | s | 1H | -COOH |
Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The exact chemical shifts and coupling constants may vary depending on the solvent and concentration.
Compound: 2-Amino-5-chlorobenzoic acid [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.7 | d | 1H | H-3 |
| ~7.2 | dd | 1H | H-4 |
| ~7.6 | d | 1H | H-6 |
| Broad | s | 2H | -NH₂ |
| Broad | s | 1H | -COOH |
Solvent: Not specified. Data is illustrative and sourced from public databases.[1]
Table 3: ¹³C NMR Spectroscopy Data for 5-Amino-2-chlorobenzoic acid[2][3]
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| ~148 | C-5 |
| ~132 | C-1 |
| ~122 | C-3 |
| ~120 | C-6 |
| ~118 | C-4 |
| ~115 | C-2 |
Solvent: Not specified. Chemical shifts can vary with the solvent used.[2][3]
Table 4: Mass Spectrometry Data for 2-Amino-5-chlorobenzoic acid[1][4]
| m/z | Relative Intensity | Assignment |
| 171 | High | [M]⁺ (Molecular Ion) |
| 153 | High | [M-H₂O]⁺ |
| 125 | Moderate | [M-H₂O-CO]⁺ |
Ionization Method: Electron Ionization (EI). The fragmentation pattern of this compound is expected to show a molecular ion at m/z 213 and fragments corresponding to the loss of acetyl and carboxyl groups.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
Infrared (IR) Spectroscopy (Solid Sample)
Method 1: Thin Solid Film [4]
-
Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent (e.g., methylene chloride, acetone).[4]
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).[4]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[4]
-
Place the salt plate in the sample holder of the IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Method 2: KBr Pellet [5]
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[5]
-
Transfer the mixture to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.[5]
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation : The spectra are recorded on an NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a 30° pulse and a 4-second acquisition time for compounds up to ~350 Daltons.[6]
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Mass Spectrometry (MS)
Method: Electron Ionization (EI) [7][8]
-
Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample must be volatile enough to be vaporized in the ion source.[7]
-
Ionization : In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[7][8]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino-2-chlorobenzoic acid(89-54-3) 13C NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Molecular Structure of 5-Acetamido-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-acetamido-2-chlorobenzoic acid. The information is curated for professionals in the fields of chemical research and pharmaceutical development.
Molecular Structure and Chemical Identity
5-Acetamido-2-chlorobenzoic acid is a halogenated and acetylated derivative of benzoic acid. Its chemical structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 2, and an acetamido group at position 5.
Systematic IUPAC Name: 5-acetamido-2-chlorobenzoic acid
Chemical Formula: C₉H₈ClNO₃
Molecular Weight: 213.62 g/mol [1]
CAS Registry Number: 719282-11-8[1]
The presence of the electron-withdrawing chlorine atom and the electron-donating acetamido group on the aromatic ring influences the molecule's electronic properties and reactivity, making it a compound of interest in medicinal chemistry and organic synthesis.[2]
Physicochemical Properties
Quantitative data for 5-acetamido-2-chlorobenzoic acid and its key precursor, 5-amino-2-chlorobenzoic acid, are summarized in the tables below for ease of comparison.
Table 1: Physicochemical Properties of 5-Acetamido-2-chlorobenzoic Acid
| Property | Value | Reference |
| Appearance | Off-White Solid | [1] |
| Boiling Point | 453°C at 760 mmHg | [1] |
| Purity | ≥95% | [1] |
| Storage | Room temperature, dry and sealed | [1] |
Table 2: Physicochemical Properties of 5-Amino-2-chlorobenzoic Acid (Precursor)
| Property | Value | Reference |
| Appearance | Tan powder | |
| Melting Point | 184-188 °C | |
| Molecular Weight | 171.58 g/mol | [3] |
| CAS Number | 89-54-3 | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for 5-acetamido-2-chlorobenzoic acid is not widely available in the public domain. However, a commercial supplier confirms that the infrared spectrum conforms to the expected structure.[1] For the purpose of structural verification, the spectroscopic data of the precursor, 5-amino-2-chlorobenzoic acid, is provided below.
Table 3: Spectroscopic Data for 5-Amino-2-chlorobenzoic Acid
| Technique | Data Highlights |
| ¹H NMR | Spectral data is available, providing information on the proton environments in the molecule.[4] |
| ¹³C NMR | Spectral data is available, indicating the chemical shifts of the carbon atoms.[5] |
| IR Spectroscopy | The infrared spectrum shows characteristic absorption bands for the functional groups present.[6] |
| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. |
Experimental Protocols
A detailed experimental protocol for the synthesis of 5-acetamido-2-chlorobenzoic acid is not explicitly published. However, a standard acetylation procedure of the precursor, 5-amino-2-chlorobenzoic acid, can be employed. The following is a representative protocol based on general organic synthesis techniques for the acetylation of aromatic amines.[7]
Synthesis of 5-Amino-2-chlorobenzoic Acid (Precursor)
A common method for the synthesis of 5-amino-2-chlorobenzoic acid involves the reduction of 2-chloro-5-nitrobenzoic acid.[8]
Materials:
-
2-chloro-5-nitrobenzoic acid
-
Iron powder
-
Ethanol
-
Water
-
Ammonium chloride
Procedure:
-
To a reaction flask equipped with a stirrer, add 2-chloro-5-nitrobenzoic acid (75 g), iron powder (59 g), ethanol (800 mL), water (150 mL), and ammonium chloride (115 g).[8]
-
Heat the mixture to 78-80°C and reflux for 5 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, process the reaction mixture to isolate the crude product.
-
Purify the crude product by dissolving it in ethyl acetate, heating to reflux, cooling, and collecting the crystallized 5-amino-2-chlorobenzoic acid.[8]
Synthesis of 5-Acetamido-2-chlorobenzoic Acid
This protocol describes the acetylation of 5-amino-2-chlorobenzoic acid.
Materials:
-
5-amino-2-chlorobenzoic acid
-
Acetic anhydride or Acetyl chloride
-
A suitable solvent (e.g., acetic acid, pyridine, or an inert solvent like dichloromethane)
-
A base (if using acetyl chloride, e.g., pyridine or triethylamine)
Procedure:
-
Dissolve 5-amino-2-chlorobenzoic acid in a suitable solvent in a reaction flask.
-
Slowly add acetic anhydride (or acetyl chloride in the presence of a base) to the solution while stirring. The reaction is typically exothermic and may require cooling.
-
Continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction by adding water or a dilute acid solution.
-
The product, 5-acetamido-2-chlorobenzoic acid, may precipitate out of the solution. If so, collect it by filtration.
-
If the product remains dissolved, extract it with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 5-acetamido-2-chlorobenzoic acid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of 5-acetamido-2-chlorobenzoic acid from 2-chloro-5-nitrobenzoic acid.
Caption: Synthesis pathway of 5-acetamido-2-chlorobenzoic acid.
Logical Relationship of Components
This diagram shows the structural relationship between the starting material, intermediate, and final product.
Caption: Structural relationship of the key compounds.
References
- 1. 5-Acetamido-2-chlorobenzoic acid [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 37879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-2-chlorobenzoic acid(89-54-3) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Buy 5-Acetamido-2-aminobenzoic acid | 50670-83-2 [smolecule.com]
- 8. 5-Amino-2-chlorobenzoic acid | 89-54-3 [chemicalbook.com]
A Comprehensive Technical Review of 5-(Acetylamino)-2-chlorobenzoic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-(Acetylamino)-2-chlorobenzoic acid, a halogenated derivative of N-acetylanthranilic acid, is a synthetic organic compound with potential applications in pharmaceutical and chemical research. Its structural similarity to known anti-inflammatory and analgesic agents suggests its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and putative biological activities. Due to the limited direct research on this specific molecule, this review also incorporates data from its close structural analog, 5-acetamido-2-hydroxy benzoic acid, to infer potential therapeutic applications and mechanisms of action.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 719282-11-8 |
| Molecular Formula | C₉H₈ClNO₃ |
| Molecular Weight | 213.62 g/mol |
| Appearance | White to Off-White Solid |
| Boiling Point | 453°C at 760 mmHg |
| Storage | Room temperature, dry and sealed |
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively reported, a plausible synthetic route can be proposed based on standard organic chemistry reactions and protocols for analogous compounds. The most direct approach involves the acetylation of the corresponding amine, 5-amino-2-chlorobenzoic acid.
Proposed Experimental Protocol: Acetylation of 5-Amino-2-chlorobenzoic Acid
Materials:
-
5-Amino-2-chlorobenzoic acid
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask, dissolve 5-amino-2-chlorobenzoic acid in a suitable solvent such as dichloromethane.
-
Add a base, such as pyridine, to the solution to act as a catalyst and acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Activity and Therapeutic Potential (Inferred from Analogs)
Direct experimental data on the biological activity of this compound is scarce in the published literature. However, significant insights can be drawn from its structural analog, 5-acetamido-2-hydroxy benzoic acid, which has been investigated for its analgesic and anti-inflammatory properties. It is hypothesized that this compound may exhibit a similar pharmacological profile due to the shared acetamido benzoic acid scaffold.
Anti-inflammatory and Analgesic Activity of 5-Acetamido-2-hydroxy benzoic acid
Studies on 5-acetamido-2-hydroxy benzoic acid have demonstrated its potential as a potent anti-inflammatory and analgesic agent, likely through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2]
Table 1: In-Vivo Analgesic and Acute Toxicity Data for 5-Acetamido-2-hydroxy benzoic acid
| Assay | Species | Endpoint | Result | Reference |
| Acetic Acid-Induced Writhing | Mouse | ED₅₀ | 4.95 mg/kg | [1] |
| Acute Oral Toxicity (OECD 423) | Mouse | Observation | No deaths at 2000 and 5000 mg/kg | [1] |
The potent ED₅₀ value in the writhing test suggests significant peripheral analgesic activity, which is characteristic of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The lack of acute toxicity at high doses indicates a favorable safety profile for this class of compounds.[1]
Experimental Protocols for Biological Evaluation
To assess the potential anti-inflammatory and analgesic activities of this compound, standard preclinical assays can be employed.
Acetic Acid-Induced Writhing Test (for Analgesic Activity)
This widely used model assesses peripheral analgesic activity by inducing visceral pain with an intraperitoneal injection of acetic acid.
Materials:
-
Test compound (this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Diclofenac sodium)
-
Acetic acid solution (0.6% v/v)
-
Male Swiss albino mice (or other suitable rodent strain)
Procedure:
-
Fast the animals overnight with free access to water.
-
Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups at various doses.
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), inject each animal with 0.6% acetic acid solution intraperitoneally (10 ml/kg).[2]
-
Immediately place each animal in an individual observation cage.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 20-minute period.[2]
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Carrageenan-Induced Paw Edema (for Anti-inflammatory Activity)
This is a classic model to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Test compound (this compound)
-
Vehicle
-
Positive control (e.g., Indomethacin)
-
Carrageenan solution (1% w/v in saline)
-
Male Wistar rats (or other suitable rodent strain)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups as described for the writhing test.
-
Administer the vehicle, positive control, or test compound.
-
After a set pre-treatment time, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[3]
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[3]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Proposed Mechanism of Action: COX-2 Inhibition
Based on the data from its hydroxy analog, it is plausible that the anti-inflammatory and analgesic effects of this compound are mediated through the inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.
In Vitro COX Inhibition Assay
To confirm this hypothesis, an in vitro COX inhibition assay can be performed.
Materials:
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Assay buffer and co-factors (e.g., hematin, epinephrine)
-
Detection system (e.g., colorimetric or fluorometric plate reader)
Procedure (General Outline):
-
Prepare a reaction mixture containing the COX enzyme, co-factors, and the test compound at various concentrations in an appropriate buffer.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
After a specific incubation period, stop the reaction.
-
Quantify the amount of prostaglandin E₂ (PGE₂) or another prostaglandin product formed using a suitable detection method (e.g., ELISA, LC-MS/MS).
-
Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2 to determine the potency and selectivity of the compound.[4]
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical mechanism of action of this compound as a COX-2 inhibitor in the inflammatory pathway.
Conclusion
This compound represents an intriguing molecule with potential therapeutic applications, particularly in the realm of anti-inflammatory and analgesic drug discovery. While direct biological data for this compound is limited, the evidence from its close structural analog, 5-acetamido-2-hydroxy benzoic acid, strongly suggests that it may act as a COX-2 inhibitor.
This technical guide has provided a comprehensive overview of the current state of knowledge, including a proposed synthetic route and detailed protocols for its biological evaluation. Further research, including the synthesis and comprehensive pharmacological profiling of this compound, is warranted to fully elucidate its therapeutic potential and mechanism of action. The experimental designs and workflows presented herein provide a solid framework for such future investigations. Researchers in drug development are encouraged to explore this and similar scaffolds in the quest for novel and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 5-(Acetylamino)-2-chlorobenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 5-(acetylamino)-2-chlorobenzoic acid represent a class of compounds with significant therapeutic potential, primarily exhibiting anti-inflammatory and analgesic properties. This technical guide delineates the core mechanism of action for this chemical scaffold, drawing upon evidence from studies on structurally analogous compounds. The primary mode of action is believed to be the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. Furthermore, modulation of the NF-κB signaling pathway is a probable secondary mechanism contributing to their anti-inflammatory effects. This document provides a comprehensive overview of the pertinent signaling pathways, detailed experimental protocols for assessing bioactivity, and a summary of available quantitative data to facilitate further research and development in this area.
Introduction
Benzoic acid derivatives have long been a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] The substitution pattern on the benzoic acid ring plays a crucial role in determining the pharmacological profile of these compounds. The presence of a chloro group at the 2-position and an acetylamino group at the 5-position of the benzoic acid core in this compound and its derivatives suggests a strong potential for anti-inflammatory and analgesic activities. While direct and extensive research on this specific parent compound is limited in publicly available literature, a robust understanding of its mechanism of action can be extrapolated from studies on closely related analogs, particularly 5-acetamido-2-hydroxybenzoic acid derivatives.
Core Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)
The primary mechanism of action for this compound derivatives is hypothesized to be the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[2] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]
Studies on structurally similar 5-acetamido-2-hydroxy benzoic acid derivatives have demonstrated their potential to act as selective COX-2 inhibitors.[1][4][5] Molecular docking studies have shown a favorable binding affinity of these derivatives with the COX-2 receptor.[1][4][5] The acetylamino group and the overall substitution pattern are believed to contribute to this selective binding.
Signaling Pathway: Prostaglandin Synthesis
Figure 1: Inhibition of the Prostaglandin Synthesis Pathway.
Potential Secondary Mechanism: Modulation of the NF-κB Signaling Pathway
A plausible secondary mechanism contributing to the anti-inflammatory effects of this compound derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway can therefore lead to a broad-spectrum anti-inflammatory response. While direct evidence for the effect of this compound on this pathway is not yet available, other salicylic acid derivatives have been shown to suppress NF-κB activation.[6]
Signaling Pathway: NF-κB Activation
Figure 2: Potential Modulation of the NF-κB Signaling Pathway.
Quantitative Data
| Compound | Assay | Endpoint | Result | Reference |
| 5-acetamido-2-hydroxy benzoic acid (PS1) | Acetic acid-induced writhing (in vivo, mice) | % Reduction in writhing (20 mg/kg) | 52% | [4] |
| 5-acetamido-2-hydroxy benzoic acid (PS1) | Acetic acid-induced writhing (in vivo, mice) | % Reduction in writhing (50 mg/kg) | 83% | [4] |
| 5-phenylacetamidosalicylic acid (PS3) | Acetic acid-induced writhing (in vivo, mice) | % Reduction in writhing (20 mg/kg) | 74% | [4] |
| 5-phenylacetamidosalicylic acid (PS3) | Acetic acid-induced writhing (in vivo, mice) | % Reduction in writhing (50 mg/kg) | 75% | [4] |
Table 1: Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives
Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Workflow Diagram:
Figure 3: Workflow for In Vitro COX Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of heme as a cofactor.
-
Dilute purified ovine COX-1 or human recombinant COX-2 enzyme to the desired concentration in the reaction buffer.
-
Dissolve the test compound and a reference inhibitor (e.g., celecoxib) in DMSO to prepare stock solutions, followed by serial dilutions.
-
Prepare a solution of arachidonic acid (substrate).
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations or the vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., saturated stannous chloride).
-
-
Detection and Data Analysis:
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
NF-κB Luciferase Reporter Assay
This assay is used to assess the inhibitory effect of test compounds on the NF-κB signaling pathway.
Workflow Diagram:
Figure 4: Workflow for NF-κB Luciferase Reporter Assay.
Methodology:
-
Cell Culture and Plating:
-
Culture human embryonic kidney (HEK293) cells that are stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) and incubate for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), at a final concentration of 10 ng/mL.
-
Incubate the plate for an additional 6 to 24 hours.
-
-
Luciferase Assay and Data Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the TNF-α-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Acetic Acid-Induced Writhing Test (In Vivo)
This is a common in vivo model to assess the peripheral analgesic activity of a compound.
Workflow Diagram:
Figure 5: Workflow for Acetic Acid-Induced Writhing Test.
Methodology:
-
Animals and Acclimatization:
-
Use male Swiss albino mice (or another appropriate strain) weighing 20-30g.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Drug Administration:
-
Divide the animals into groups (n=5-10 per group): a control group (vehicle), a positive control group (e.g., diclofenac sodium, 10 mg/kg), and test groups receiving different doses of the this compound derivative.
-
Administer the test compound, vehicle, or standard drug orally or intraperitoneally 30-60 minutes before the induction of writhing.
-
-
Induction of Writhing and Observation:
-
Inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg body weight) to each mouse.
-
Immediately after the injection, place each mouse in an individual observation cage.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the test and positive control groups using the following formula:
-
% Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
-
Conclusion
The available evidence strongly suggests that this compound derivatives exert their anti-inflammatory and analgesic effects primarily through the inhibition of the COX-2 enzyme. This is further potentially supported by the modulation of the NF-κB signaling pathway. While direct experimental data for the parent compound is lacking, the information gathered from closely related analogs provides a solid foundation for future research. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of this promising class of compounds. Further investigation is warranted to fully elucidate the specific molecular interactions and to quantify the inhibitory potency of this compound and its novel derivatives, which will be crucial for their potential development as therapeutic agents.
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. Philadelphia University describes new COX-2 inhibitors | BioWorld [bioworld.com]
- 3. Safety of 5-Aminosalicylic Acid Derivatives in Patients with Sensitivity to Acetylsalicylic Acid and Nonsteroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnu.ac.bd [jnu.ac.bd]
Potential Biological Activities of 5-Acetamido-2-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of 5-acetamido-2-chlorobenzoic acid. Direct research into the biological activities of this compound is notably limited. However, by examining its role as a chemical intermediate and the established pharmacological profiles of its structural analogs, particularly 5-acetamido-2-hydroxybenzoic acid, we can infer potential therapeutic applications and guide future research. This document synthesizes available data on its synthesis, and discusses potential anti-inflammatory, analgesic, and antimicrobial properties based on structure-activity relationships. Detailed experimental protocols for evaluating these potential activities are also provided to facilitate further investigation.
Introduction
5-Acetamido-2-chlorobenzoic acid is a halogenated derivative of acetamidobenzoic acid. While its primary role in the scientific literature to date has been as a precursor in the synthesis of more complex heterocyclic compounds, its structural similarity to known pharmacologically active molecules suggests it may possess intrinsic biological activities. The presence of the acetamido group and the chlorine substituent on the benzoic acid scaffold are key features that could modulate its interaction with biological targets.
This guide aims to consolidate the sparse information available on 5-acetamido-2-chlorobenzoic acid and to provide a framework for its future investigation. We will explore its documented use in chemical synthesis and extrapolate potential biological activities from well-characterized analogs.
Chemical Synthesis and Physicochemical Properties
5-Acetamido-2-chlorobenzoic acid is primarily utilized as an intermediate in the synthesis of quinazolinone derivatives, which are a class of compounds with a wide range of biological activities. The general synthetic pathway involves the use of 5-acetamido-2-chlorobenzoic acid as a starting material for the formation of a benzoxazinone intermediate, which is then reacted with various amines to yield the target quinazolinone.
Caption: Synthetic workflow for quinazolinone derivatives.
Table 1: Physicochemical Properties
| Property | 5-Acetamido-2-chlorobenzoic Acid | 5-Acetamido-2-hydroxybenzoic Acid |
| CAS Number | 5202-87-9 | 51-96-7 |
| Molecular Formula | C₉H₈ClNO₃ | C₉H₉NO₄ |
| Molecular Weight | 213.62 g/mol | 195.17 g/mol |
| Appearance | White to off-white powder | White crystalline powder |
| Melting Point | ~215-220 °C | ~228-230 °C |
| Solubility | Sparingly soluble in water | Slightly soluble in water |
Potential Biological Activities
Direct experimental evidence for the biological activities of 5-acetamido-2-chlorobenzoic acid is scarce. However, based on the activities of structurally related compounds, several potential areas of pharmacological interest can be proposed.
Anti-inflammatory and Analgesic Activity (Inferred)
The most compelling case for the potential activity of 5-acetamido-2-chlorobenzoic acid comes from its close structural analog, 5-acetamido-2-hydroxybenzoic acid (a derivative of salicylic acid). This hydroxy analog has demonstrated significant anti-inflammatory and analgesic properties, believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2]
Table 2: Reported Anti-inflammatory and Analgesic Data for 5-Acetamido-2-hydroxybenzoic Acid
| Assay | Model | Result | Reference |
| Acetic acid-induced writhing | Mice | ED₅₀ = 4.95 mg/kg | [2] |
| Formalin test (inflammatory phase) | Mice | Effective | [2] |
| Carrageenan-induced paw edema | Rats | Effective | [2] |
| Croton oil-induced dermatitis | Rats | Effective | [2] |
The replacement of the hydroxyl group with a chloro group in 5-acetamido-2-chlorobenzoic acid may alter its potency and selectivity towards COX-1 and COX-2. Halogenated benzoic acid derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs), and the chloro-substituent could influence the compound's binding affinity within the active site of COX enzymes.
Caption: Potential mechanism of anti-inflammatory action.
Antimicrobial Activity (Inferred)
Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial properties.[3] Studies have shown that certain Schiff's bases of 2-chlorobenzoic acid exhibit potent activity against both Gram-positive and Gram-negative bacteria.[3] The presence of the chloro-substituent is often associated with enhanced antimicrobial effects. Therefore, it is plausible that 5-acetamido-2-chlorobenzoic acid may possess some degree of antimicrobial activity.
Anticancer Activity (Inferred)
While no direct studies have been performed, various benzoic acid derivatives have been investigated for their anticancer properties.[4][5][6] The mechanisms of action are diverse and include the inhibition of histone deacetylases (HDACs) and the induction of apoptosis.[4][7] Furthermore, 2-amino-3-chlorobenzoic acid, another chlorinated analog, has demonstrated cytotoxic effects against breast cancer cell lines.[8] Given these precedents, 5-acetamido-2-chlorobenzoic acid could be a candidate for future anticancer screening.
Experimental Protocols
The following are generalized protocols for key in vitro assays to evaluate the potential biological activities of 5-acetamido-2-chlorobenzoic acid.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
Test compound (5-acetamido-2-chlorobenzoic acid)
-
Positive controls (e.g., indomethacin for COX-1, celecoxib for COX-2)
-
96-well plates
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme.
-
Add various concentrations of the test compound or positive control to the wells. Include a solvent control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a further period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme immunoassay (EIA) or by detecting a fluorescent product from a probe.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Workflow for in vitro COX inhibition assay.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)
-
96-well microtiter plates
-
Positive control antibiotic/antifungal
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial dilutions of the test compound in the broth medium.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism with no compound).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the test compound on cell viability.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion and Future Directions
The biological activities of 5-acetamido-2-chlorobenzoic acid remain largely unexplored. However, based on the well-documented anti-inflammatory and analgesic properties of its hydroxy analog and the antimicrobial potential of other chlorobenzoic acid derivatives, it represents a promising scaffold for further investigation.
Future research should focus on the systematic evaluation of its in vitro and in vivo activities, including:
-
Screening for inhibitory activity against COX-1 and COX-2 to confirm its potential as an anti-inflammatory agent.
-
Assessing its antimicrobial spectrum against a panel of pathogenic bacteria and fungi.
-
Evaluating its cytotoxic effects on various cancer cell lines to explore its potential as an anticancer agent.
-
Conducting in vivo studies to determine its efficacy, pharmacokinetics, and safety profile.
A thorough investigation of 5-acetamido-2-chlorobenzoic acid and its derivatives could lead to the development of novel therapeutic agents.
References
- 1. Nitrooxyacyl derivatives of salicylic acid: aspirin-like molecules that covalently inactivate cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. generis-publishing.com [generis-publishing.com]
- 6. pnas.org [pnas.org]
- 7. ijcrt.org [ijcrt.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility of 5-(Acetylamino)-2-chlorobenzoic acid in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction to 5-(Acetylamino)-2-chlorobenzoic acid
This compound, with the chemical formula C₉H₈ClNO₃, is a substituted benzoic acid derivative. Its structure, featuring a carboxylic acid group, a chloro substituent, and an acetylamino group, dictates its physicochemical properties, including its solubility in different media. The presence of the acetylamino group is noted to contribute to its solubility in organic solvents[1]. Understanding its solubility is crucial for various applications in drug development and chemical synthesis, as it impacts formulation, reaction kinetics, and purification processes.
Quantitative Solubility Data
As of the latest review of available literature, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents has not been reported. Researchers are therefore encouraged to determine this data experimentally based on their specific requirements.
For context, qualitative solubility information is available for a structurally related compound, 5-acetamido-2-hydroxy benzoic acid. This compound is reported to be cold-soluble in ethanol, methanol, dimethylsulfoxide (DMSO), acetonitrile, acetic acid, and acetone, and hot-soluble in ethyl acetate and water[2]. While not directly applicable, this suggests that this compound may exhibit solubility in polar organic solvents.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the widely used shake-flask method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure saturation is reached.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined by preliminary experiments.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Workflow for Solubility Determination
Caption: General workflow for experimental solubility determination.
Expected Solubility Trends
Based on the chemical structure of this compound, the following trends in solubility can be anticipated:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the carboxylic acid and acetylamino groups, which can act as hydrogen bond donors and acceptors, suggests that the compound should be reasonably soluble in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and have high dielectric constants, which should facilitate the dissolution of the polar functional groups in this compound. High solubility is expected in solvents like DMSO and DMF.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule, due to the presence of multiple polar functional groups, suggests that solubility in nonpolar solvents will be limited.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a framework for researchers to approach this topic. The provided general experimental protocol for solubility determination, along with the expected solubility trends based on the compound's molecular structure, should serve as a valuable resource for scientists and professionals in drug development and chemical research. The experimental determination of these solubility values is highly encouraged to fill this data gap in the scientific literature.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 5-(Acetylamino)-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. A significant class of NSAIDs, the fenamates, are derivatives of N-arylanthranilic acid. These compounds typically function by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the inflammatory signaling cascade. By blocking these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever.
The starting material, 5-(acetylamino)-2-chlorobenzoic acid, is a valuable scaffold for the synthesis of novel N-arylanthranilic acid derivatives. The presence of the chloro-substituent at the 2-position allows for cross-coupling reactions to introduce various aryl groups, while the acetylamino group at the 5-position can modulate the compound's physicochemical properties and biological activity. This document provides a detailed protocol for the synthesis of a potential anti-inflammatory agent via the Ullmann condensation, a classic and effective method for forming the crucial C-N bond in N-arylanthranilic acid derivatives. A modern alternative, the Buchwald-Hartwig amination, is also discussed.
Core Synthesis: N-Aryl-5-acetamidoanthranilic Acids
The primary synthetic strategy involves the coupling of this compound with an appropriate aniline derivative. The resulting N-aryl-5-acetamidoanthranilic acids are analogues of established anti-inflammatory drugs and are promising candidates for further investigation.
Protocol 1: Synthesis of 5-(Acetylamino)-2-(phenylamino)benzoic Acid via Ullmann Condensation
This protocol details the synthesis of a model compound, 5-(acetylamino)-2-(phenylamino)benzoic acid, through a copper-catalyzed Ullmann condensation. This reaction is a well-established method for the N-arylation of halo-benzoic acids.[1][2]
Reaction Scheme:
This compound + Aniline --(Cupric Oxide, K₂CO₃, Reflux)--> 5-(Acetylamino)-2-(phenylamino)benzoic acid
Materials and Equipment:
-
This compound
-
Aniline
-
Cupric oxide (CuO)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Büchner funnel and flask for vacuum filtration
-
Melting point apparatus
-
TLC plates (silica gel G) and developing chamber
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 mole equivalent), aniline (1.2 mole equivalents), anhydrous potassium carbonate (2 mole equivalents), and a catalytic amount of cupric oxide.
-
Solvent Addition: Add a suitable solvent, such as ethanol, to the flask.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. Acidify the solution with dilute hydrochloric acid to a pH of 3-4. This will cause the crude product to precipitate out of the solution.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-(acetylamino)-2-(phenylamino)benzoic acid.[3]
-
Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry to confirm its structure.
Modern Alternative: Buchwald-Hartwig Amination
For researchers seeking a more modern and often more efficient method, the Buchwald-Hartwig amination offers a powerful alternative.[4][5] This palladium-catalyzed cross-coupling reaction typically proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[6][7]
General Reaction Scheme:
This compound + Aniline --(Palladium catalyst, Ligand, Base, Solvent)--> 5-(Acetylamino)-2-(phenylamino)benzoic acid
This reaction would involve a palladium precursor (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., Cs₂CO₃, K₃PO₄) in an appropriate solvent (e.g., toluene, dioxane).
Data Presentation
The following table summarizes the key quantitative data for the synthesis of N-aryl anthranilic acid derivatives via Ullmann condensation as reported in the literature for similar compounds.[2]
| Compound Class | Starting Materials | Reaction Conditions | Yield (%) |
| N-Aryl Anthranilic Acids | o-chlorobenzoic acid, substituted anilines | CuO, K₂CO₃, reflux | 60-85 |
Visualization of Workflow and Biological Pathway
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-aryl-5-acetamidoanthranilic acids.
Caption: Workflow for the synthesis of N-aryl-5-acetamidoanthranilic acids.
Mechanism of Action: Cyclooxygenase (COX) Inhibition Pathway
The synthesized compounds are expected to exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. The diagram below depicts this signaling pathway.
Caption: Inhibition of the COX pathway by the synthesized anti-inflammatory agent.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application of 5-Acetamido-2-chlorobenzoic Acid in Dye Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing 5-acetamido-2-chlorobenzoic acid as the diazo component. The methodologies described are based on established principles of azo dye chemistry and are intended to serve as a comprehensive guide for the synthesis and characterization of novel dye molecules.
Introduction
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic systems. The extensive π-conjugation in these molecules is responsible for their vibrant colors, making them widely applicable in the textile, printing, and pigment industries. The synthesis of azo dyes is a well-established two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid at low temperatures (0–5 °C).[1]
-
Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or aromatic amine, to form the final azo dye.[1]
The structural diversity of both the diazo component (in this case, derived from 5-acetamido-2-chlorobenzoic acid) and the coupling component allows for the synthesis of a wide spectrum of colors with varied properties, including lightfastness, wash fastness, and solubility. The presence of the acetamido, chloro, and carboxylic acid groups on the 5-acetamido-2-chlorobenzoic acid backbone is expected to influence the final properties of the synthesized dyes.
Experimental Protocols
The following protocols provide a generalized procedure for the synthesis of an azo dye using 5-acetamido-2-chlorobenzoic acid as the starting material. As a representative example, the synthesis of a hypothetical azo dye, "Chloro-Acetamido Red," is described by coupling the diazonium salt of 5-acetamido-2-chlorobenzoic acid with 2-naphthol.
Protocol 1: Diazotization of 5-Acetamido-2-chlorobenzoic Acid
Materials:
-
5-Acetamido-2-chlorobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, suspend 2.14 g (0.01 mol) of 5-acetamido-2-chlorobenzoic acid in a mixture of 20 mL of distilled water and 5 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0–5 °C in an ice bath with continuous and vigorous stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of 5-acetamido-2-chlorobenzoic acid hydrochloride. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure complete diazotization.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is maintained for at least 10 minutes.
-
The resulting clear solution of the diazonium salt should be kept cold and used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% (w/v) sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye should form immediately.
-
Maintain the reaction mixture in the ice bath and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature (e.g., 60 °C).
Data Presentation
The following tables provide a template for summarizing the quantitative data expected from the synthesis and characterization of azo dyes derived from 5-acetamido-2-chlorobenzoic acid.
Table 1: Synthesis and Physicochemical Properties of "Chloro-Acetamido Red"
| Parameter | Value |
| Molecular Formula | C₁₉H₁₃ClN₂O₄ |
| Molecular Weight | 380.78 g/mol |
| Yield (%) | To be determined |
| Melting Point (°C) | To be determined |
| Color | Red |
| Solubility | To be determined |
Table 2: Spectroscopic Data for "Chloro-Acetamido Red"
| Spectroscopic Technique | Characteristic Peaks / Values |
| UV-Vis (λmax, nm) | To be determined |
| FT-IR (cm⁻¹) | To be determined (e.g., N=N stretch, C=O stretch, O-H stretch) |
| ¹H NMR (δ, ppm) | To be determined |
| ¹³C NMR (δ, ppm) | To be determined |
| Mass Spectrometry (m/z) | To be determined |
Table 3: Fastness Properties of "Chloro-Acetamido Red" on a Specific Fabric (e.g., Cotton)
| Fastness Property | Rating (1-5 Scale) |
| Light Fastness | To be determined |
| Wash Fastness | To be determined |
| Rubbing Fastness (Dry) | To be determined |
| Rubbing Fastness (Wet) | To be determined |
Visualization of Workflow and Signaling Pathways
Synthesis Workflow
The overall synthetic pathway for the preparation of an azo dye from 5-acetamido-2-chlorobenzoic acid is depicted below.
Caption: General workflow for the synthesis of azo dyes.
Logical Relationship of Synthesis Steps
The logical progression of the synthesis involves the preparation of the reactive intermediate followed by the coupling reaction.
Caption: Logical flow of the azo dye synthesis process.
References
Application of 5-(Acetylamino)-2-chlorobenzoic Acid in Agrochemical Synthesis
Application Note: AN-ACA-2024-01
Subject: Utilization of 5-(Acetylamino)-2-chlorobenzoic Acid as a Precursor for a Novel Phenylsulfonylurea Herbicide
Introduction
This compound is a versatile chemical intermediate. While direct synthesis of commercial agrochemicals from this specific starting material is not extensively documented in publicly available literature, its structure lends itself to the production of biologically active molecules. The acetylamino group can serve as a protected form of an amino group, which can be deprotected to yield 2-amino-5-chlorobenzoic acid. This resulting aniline derivative is a known precursor in the synthesis of various active pharmaceutical and agrochemical ingredients.[1][2]
This application note outlines a plausible synthetic pathway for the utilization of this compound in the production of a novel phenylsulfonylurea herbicide. The strategy involves an initial hydrolysis (deacetylation) step to produce the key intermediate, 2-amino-5-chlorobenzoic acid, followed by a multi-step conversion to the final herbicidal compound. Phenylsulfonylurea herbicides are a significant class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for plant growth.[3][4][5]
Proposed Synthetic Pathway
The proposed pathway consists of two main stages:
-
Stage 1: Hydrolysis of this compound. This step removes the acetyl protecting group to expose the free amine, yielding 2-amino-5-chlorobenzoic acid. This reaction is typically carried out under acidic or basic conditions. A patent from 1937 describes a similar hydrolysis of an acetyl compound to obtain 2-chloro-5-amino-benzoic acid[6].
-
Stage 2: Synthesis of the Phenylsulfonylurea Herbicide. The resulting 2-amino-5-chlorobenzoic acid is converted into the target herbicide. This is a multi-step process that typically involves: a. Diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a sulfonyl chloride group. b. Reaction of the sulfonyl chloride with a heterocyclic amine to form a sulfonamide. c. Coupling of the sulfonamide with a phenyl isocyanate to form the final sulfonylurea bridge.
For the purpose of this application note, a representative synthesis is detailed below.
Experimental Protocols
Stage 1: Synthesis of 2-amino-5-chlorobenzoic acid
Objective: To hydrolyze the acetyl group of this compound to yield 2-amino-5-chlorobenzoic acid.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Deionized water
-
Ethanol
Procedure:
-
A mixture of this compound (1 equivalent) and 6M hydrochloric acid (10 volumes) is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
The reaction mixture is cooled to room temperature and then further cooled in an ice bath.
-
The pH of the solution is carefully adjusted to approximately 3.0 with a 50% aqueous sodium hydroxide solution to precipitate the product.
-
The resulting solid is collected by vacuum filtration and washed with cold deionized water.
-
The crude product is recrystallized from an ethanol/water mixture to yield pure 2-amino-5-chlorobenzoic acid.
-
The final product is dried under vacuum at 60 °C. A patent describes a similar process where the pure compound, 2-chloro-5-amino-benzoic acid, has a melting point of 187-188 °C and the synthesis achieved a yield of 70%[6].
Stage 2: Synthesis of a Representative Phenylsulfonylurea Herbicide
Objective: To synthesize a novel phenylsulfonylurea herbicide from 2-amino-5-chlorobenzoic acid.
Part A: Synthesis of 2-carboxy-4-chlorobenzene-1-sulfonyl chloride
-
2-amino-5-chlorobenzoic acid (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid at 0-5 °C.
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.
-
This diazonium salt solution is then slowly added to a solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(I) chloride, keeping the temperature between 10-15 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is poured onto ice, and the precipitated product is filtered, washed with cold water, and dried to give 2-carboxy-4-chlorobenzene-1-sulfonyl chloride.
Part B: Synthesis of the final Phenylsulfonylurea Herbicide
-
To a solution of 2-amino-4,6-dimethoxypyrimidine (1 equivalent) in anhydrous pyridine at 0 °C, 2-carboxy-4-chlorobenzene-1-sulfonyl chloride (1 equivalent) is added portion-wise.
-
The mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is poured into ice-water and acidified with HCl. The precipitated sulfonamide is filtered, washed, and dried.
-
The dried sulfonamide (1 equivalent) and phenyl isocyanate (1.1 equivalents) are dissolved in anhydrous acetonitrile.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) is added, and the mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final phenylsulfonylurea herbicide.
Data Presentation
Table 1: Reagents for the Synthesis of 2-amino-5-chlorobenzoic acid
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| This compound | 213.62 | 1.0 | 213.62 | - |
| Concentrated HCl | 36.46 | - | - | Varies |
| Sodium Hydroxide | 40.00 | - | - | Varies |
Table 2: Hypothetical Yield for the Synthesis of 2-amino-5-chlorobenzoic acid
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| 2-amino-5-chlorobenzoic acid | 171.59 | 171.59 | 120.11 | 70 |
Table 3: Hypothetical Yields for the Phenylsulfonylurea Herbicide Synthesis
| Step | Product | Theoretical Yield (%) | Assumed Actual Yield (%) |
| Stage 2A | 2-carboxy-4-chlorobenzene-1-sulfonyl chloride | 100 | 75 |
| Stage 2B | Final Phenylsulfonylurea Herbicide | 100 | 80 |
Visualizations
Caption: Overall workflow for the synthesis of a phenylsulfonylurea herbicide.
Caption: Detailed reaction steps for the proposed herbicide synthesis.
Conclusion
This compound is a viable precursor for the synthesis of complex agrochemical molecules, such as phenylsulfonylurea herbicides. The presented synthetic route, involving a key deprotection step to 2-amino-5-chlorobenzoic acid, provides a framework for the development of novel crop protection agents. Further optimization of reaction conditions and purification procedures would be necessary for large-scale production. This application note serves as a guide for researchers and scientists in the field of agrochemical development.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 3. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorimuron-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlorimuron-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 6. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols: N-acetylation of 2-amino-5-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental procedure for the N-acetylation of 2-amino-5-chlorobenzoic acid to synthesize 2-(acetylamino)-5-chlorobenzoic acid. This reaction is a fundamental transformation in organic synthesis, often employed to protect the amino group or as a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol herein is adapted from established methods for the acetylation of analogous aminobenzoic acids.
Introduction
N-acetylation is a common and crucial reaction in organic chemistry, particularly in the synthesis of complex molecules. For bifunctional compounds like 2-amino-5-chlorobenzoic acid, selective protection of the amino group as an acetamide is often necessary to prevent unwanted side reactions in subsequent synthetic steps. The resulting product, 2-(acetylamino)-5-chlorobenzoic acid (also known as N-acetyl-5-chloroanthranilic acid), is a valuable building block in medicinal chemistry and material science. This protocol details a straightforward and efficient method for its preparation using acetic anhydride.
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| 2-amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | White to pale grey solid | 204-206[1] | 635-21-2[2] |
| 2-(acetylamino)-5-chlorobenzoic acid | C₉H₈ClNO₃ | 213.62 | Not specified | Not specified | 5202-87-9[3] |
Table 2: Spectroscopic Data for 2-amino-5-chlorobenzoic acid
| Type of Spectrum | Key Peaks/Shifts |
| ¹H NMR (DMSO-d₆) | δ 6.77 (d, J = 8.9 Hz, 1H), 7.24 (dd, J = 2.9, 8.9 Hz, 1H), 7.62 (d, J = 2.9 Hz, 1H), 8.7 (br, 3H)[2] |
| EIMS | 170 (M-H)[2] |
Experimental Protocol
This protocol is adapted from the well-established procedure for the N-acetylation of anthranilic acid.
Materials:
-
2-amino-5-chlorobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-amino-5-chlorobenzoic acid in 50 mL of glacial acetic acid. Gentle warming with a heating mantle may be necessary to achieve complete dissolution.
-
Addition of Acetylating Agent: To the stirred solution, cautiously add 1.2 equivalents of acetic anhydride in a dropwise manner.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 250 mL of ice-cold deionized water with continuous stirring. A precipitate of 2-(acetylamino)-5-chlorobenzoic acid should form.
-
Isolation: Collect the resulting solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid thoroughly with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Expected Yield:
Mandatory Visualization
Caption: Experimental workflow for the N-acetylation of 2-amino-5-chlorobenzoic acid.
References
- 1. 2-Amino-5-chlorobenzoic acid | 635-21-2 [chemicalbook.com]
- 2. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CAS # 5202-87-9, 2-(Acetylamino)-5-chlorobenzoic acid, N-Acetyl-5-chloroanthranilic acid, N-Acetyl-5-chloroanthranilic acid, NSC 404334 - chemBlink [ww.chemblink.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Acetamido-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-acetamido-2-chlorobenzoic acid. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for quality control and process optimization. The described method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, precision, and accuracy. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, making it suitable for implementation in research and drug development laboratories.
Introduction
5-Acetamido-2-chlorobenzoic acid (C₉H₈ClNO₃, Molar Mass: 213.62 g/mol ) is an organic compound often utilized as a building block in the synthesis of various pharmaceutical agents.[1] The purity and concentration of this intermediate can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for the analysis of 5-acetamido-2-chlorobenzoic acid.[2] This application note presents a complete protocol for the HPLC analysis of this compound, developed based on established methods for structurally related molecules such as other chlorobenzoic acid and acetamidobenzoic acid isomers.[2][3]
Chemical Structure of 5-Acetamido-2-chlorobenzoic Acid:
Experimental Protocols
Materials and Reagents
-
5-Acetamido-2-chlorobenzoic acid reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Data acquisition and processing software.
Preparation of Solutions
Mobile Phase:
A mixture of acetonitrile and 0.1% phosphoric acid in water. The recommended starting gradient is provided in the chromatographic conditions table. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
Diluent:
A mixture of acetonitrile and water (50:50, v/v) is used as the diluent for preparing standard and sample solutions.
Standard Stock Solution (1 mg/mL):
Accurately weigh approximately 10 mg of the 5-acetamido-2-chlorobenzoic acid reference standard and dissolve it in 10 mL of the diluent.
Working Standard Solutions (0.01 - 0.2 mg/mL):
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve the desired concentrations for constructing a calibration curve.
Sample Solution (0.1 mg/mL):
Accurately weigh about 10 mg of the 5-acetamido-2-chlorobenzoic acid sample, dissolve it in 10 mL of diluent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.[2]
Data Presentation
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Method Validation Summary
| Parameter | Result |
| Retention Time | Approximately 12.5 min |
| Linearity (Concentration Range) | 0.01 - 0.2 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.003 mg/mL |
| Limit of Quantitation (LOQ) | 0.01 mg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of the analytical method.
References
Application Notes: 5-(Acetylamino)-2-chlorobenzoic Acid as a Key Intermediate in the Synthesis of Bioactive Quinazolinones
Introduction
5-(Acetylamino)-2-chlorobenzoic acid, also known as 5-acetamido-2-chlorobenzoic acid, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its unique molecular structure, featuring an acetylamino group and a chlorine atom on a benzoic acid backbone, makes it a valuable precursor for the construction of various heterocyclic scaffolds. Notably, it serves as a key building block for the synthesis of quinazolinone derivatives, a class of compounds renowned for their diverse and potent biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a model bioactive compound, 6-chloro-2-methyl-4(3H)-quinazolinone, a scaffold of interest in cancer research.
Application in the Synthesis of 6-chloro-2-methyl-4(3H)-quinazolinone
The primary application of this compound highlighted in these notes is its role as a direct precursor to 6-chloro-2-methyl-4(3H)-quinazolinone. This transformation is typically achieved through a cyclization reaction, a fundamental process in the synthesis of heterocyclic compounds. The acetyl group of the intermediate provides the necessary carbon atom (C2) and the methyl group for the formation of the pyrimidine ring of the quinazolinone core.
Chemical Transformation:
The synthesis involves an intramolecular cyclization of this compound, often facilitated by a dehydrating agent such as acetic anhydride. This reaction proceeds by activating the carboxylic acid group, followed by a nucleophilic attack from the nitrogen of the acetylamino group, leading to ring closure and subsequent dehydration to form the stable quinazolinone ring system.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound from its precursor and its subsequent conversion to 6-chloro-2-methyl-4(3H)-quinazolinone.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Acetylation | 2-Amino-5-chlorobenzoic acid | This compound | 85-95 | >98 |
| 2 | Cyclization | This compound | 6-chloro-2-methyl-4(3H)-quinazolinone | 75-85 | >99 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the acetylation of 2-amino-5-chlorobenzoic acid to produce the title intermediate.
Materials:
-
2-Amino-5-chlorobenzoic acid
-
Acetic anhydride
-
Pyridine (catalyst)
-
Toluene
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-chlorobenzoic acid (17.16 g, 0.1 mol) in toluene (100 mL).
-
To this suspension, add acetic anhydride (12.25 g, 0.12 mol) and a catalytic amount of pyridine (0.5 mL).
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product using a Büchner funnel and wash with a small amount of cold toluene.
-
To remove any unreacted starting material and catalyst, wash the crude product with 1M HCl (2 x 50 mL) followed by deionized water (2 x 50 mL).
-
Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Expected Outcome: A white to off-white crystalline solid of this compound is obtained. The typical yield is in the range of 85-95%, with a purity exceeding 98% as determined by HPLC and NMR analysis.
Protocol 2: Synthesis of 6-chloro-2-methyl-4(3H)-quinazolinone
This protocol details the cyclization of this compound to form the target quinazolinone.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a 100 mL round-bottom flask, place this compound (10.68 g, 0.05 mol) and anhydrous sodium acetate (4.10 g, 0.05 mol).
-
Add acetic anhydride (30 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 130-140°C for 4-5 hours with constant stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it slowly into ice-cold water (200 mL) with vigorous stirring.
-
The crude product will precipitate. Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 6-chloro-2-methyl-4(3H)-quinazolinone.
-
Dry the final product under vacuum.
Expected Outcome: A crystalline solid of 6-chloro-2-methyl-4(3H)-quinazolinone is obtained. The typical yield ranges from 75-85%, with a purity greater than 99%.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway from 2-amino-5-chlorobenzoic acid to 6-chloro-2-methyl-4(3H)-quinazolinone.
Mechanism of Action: EGFR Signaling Pathway Inhibition
Quinazolinone derivatives, including those with a 6-chloro substitution, are frequently investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[4][5][6][7] These compounds can act as ATP-competitive inhibitors, blocking the tyrosine kinase activity of EGFR and thereby inhibiting downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway by a 6-chloro-quinazolinone derivative.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | Semantic Scholar [semanticscholar.org]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Bioactive Scaffolds from 5-Acetamido-2-chlorobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel benzoxazinone and quinazolinone derivatives starting from 5-acetamido-2-chlorobenzoic acid. These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The protocols outlined below are based on established synthetic methodologies for analogous anthranilic acid derivatives.
I. Application Notes
Novel compounds derived from 5-acetamido-2-chlorobenzoic acid, particularly benzoxazinones and quinazolinones, are anticipated to exhibit a range of pharmacological activities. This is based on the known bioactivities of structurally similar compounds.
1. Potential Antimicrobial and Antifungal Activity:
Quinazolinone derivatives are a well-established class of antimicrobial agents.[1][2][3] They have been shown to be effective against a variety of bacterial and fungal strains, including Gram-positive and Gram-negative bacteria.[3][4] The mechanism of action for some quinazolinones is believed to involve the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[4] Novel quinazolinones synthesized from 5-acetamido-2-chlorobenzoic acid could therefore represent a new avenue for the development of potent antimicrobial and antifungal drugs.
Table 1: Reported Antimicrobial Activity of Structurally Related Quinazolinone Derivatives
| Compound Type | Target Organism | Activity Metric (e.g., MIC) | Reference |
| Quinazolinone Derivatives | E. coli | Good to Excellent | [1] |
| Quinazolinone Derivatives | P. aeruginosa | Good to Excellent | [1] |
| Quinazolinone Derivatives | S. aureus | Good to Very Good | [1] |
| Quinazolinone Derivatives | S. pyogenes | Good to Very Good | [1] |
| Quinazolinone Derivatives | A. niger | Good to Excellent | [1] |
| Quinazolinone Derivatives | C. albicans | Good to Excellent | [1][3] |
MIC: Minimum Inhibitory Concentration
2. Potential Antiviral Activity:
Derivatives of benzoic acid have demonstrated promising antiviral properties. For instance, sodium 5-aminosulfonyl-2,4-dichlorobenzoate has shown a broad spectrum of activity against various RNA viruses.[5] Furthermore, specific benzoic acid derivatives have been identified as neuraminidase inhibitors, a key target for anti-influenza therapies.[6][7] This suggests that novel compounds from 5-acetamido-2-chlorobenzoic acid could be explored for their potential as antiviral agents, particularly against influenza viruses.
Table 2: Reported Antiviral Activity of Structurally Related Benzoic Acid Derivatives
| Compound | Virus | Activity Metric (EC50) | Cytotoxicity (CC50) | Reference |
| NC-5 (a benzoic acid derivative) | Influenza A (H1N1) | 33.6 µM | > 640 µM | [6][7] |
| NC-5 (a benzoic acid derivative) | Oseltamivir-resistant H1N1 | 32.8 µM | > 640 µM | [6][7] |
| Sodium 5-aminosulfonyl-2,4-dichlorobenzoate | Influenza A/WSN | 2.5 - 75.8 µg/ml | > 3,160 µg/ml | [5] |
| Sodium 5-aminosulfonyl-2,4-dichlorobenzoate | Parainfluenza virus | 2.5 - 75.8 µg/ml | > 3,160 µg/ml | [5] |
| Sodium 5-aminosulfonyl-2,4-dichlorobenzoate | Rhinovirus | 2.5 - 75.8 µg/ml | > 3,160 µg/ml | [5] |
EC50: 50% Effective Concentration; CC50: 50% Cytotoxic Concentration
II. Experimental Protocols
The following are detailed protocols for the synthesis of a novel benzoxazinone and a subsequent quinazolinone derivative from 5-acetamido-2-chlorobenzoic acid.
Protocol 1: Synthesis of 6-Acetamido-2-substituted-4H-3,1-benzoxazin-4-one
This protocol describes the cyclization of 5-acetamido-2-chlorobenzoic acid to form a benzoxazinone ring system. The reaction involves an initial acylation followed by cyclodehydration.
Caption: Synthetic workflow for 6-acetamido-2-substituted-4H-3,1-benzoxazin-4-one.
Materials:
-
5-acetamido-2-chlorobenzoic acid
-
Substituted acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine
-
Chloroform, anhydrous
-
Acetic anhydride
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
Step 1: Acylation of 5-acetamido-2-chlorobenzoic acid
-
In a round-bottom flask, dissolve 5-acetamido-2-chlorobenzoic acid (1 equivalent) in anhydrous chloroform.
-
Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate acid amide.
Step 2: Cyclization to form the Benzoxazinone
-
To the crude acid amide from Step 1, add an excess of acetic anhydride.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 6-acetamido-2-substituted-4H-3,1-benzoxazin-4-one.
Protocol 2: Synthesis of 6-Acetamido-3-amino-2-substituted-quinazolin-4(3H)-one
This protocol details the conversion of the synthesized benzoxazinone from Protocol 1 into a quinazolinone derivative by reaction with hydrazine hydrate.
Caption: Synthesis of a quinazolinone derivative from a benzoxazinone intermediate.
Materials:
-
6-acetamido-2-substituted-4H-3,1-benzoxazin-4-one (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the 6-acetamido-2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.
-
After cooling, the product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 6-acetamido-3-amino-2-substituted-quinazolin-4(3H)-one.
III. Potential Signaling Pathways and Molecular Targets
The synthesized compounds could potentially interact with various biological pathways. Based on the activities of related molecules, the following are proposed as initial areas of investigation:
Caption: Proposed mechanisms of action for novel derivatives.
Disclaimer: These protocols are based on established chemical literature for similar compounds and should be adapted and optimized for the specific substrate, 5-acetamido-2-chlorobenzoic acid. All laboratory work should be conducted with appropriate safety precautions. The biological activities are proposed based on the activities of structurally related compounds and require experimental validation.
References
- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 5. Antiviral activity of sodium 5-aminosulfonyl-2,4-dichlorobenzoate (M12325) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Enzyme Inhibitory Potential of 5-(Acetylamino)-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 5-(Acetylamino)-2-chlorobenzoic acid as a potential enzyme inhibitor. While public domain data on the specific biological activity of this compound is limited, this guide offers detailed protocols and methodologies for its initial screening and characterization. The provided workflows are designed to be broadly applicable for the study of novel small molecule enzyme inhibitors.
Introduction to this compound
This compound is a synthetic organic compound.[1][2] Its structure, featuring a chlorinated benzoic acid core with an acetylamino group, suggests potential for biological activity. Benzoic acid derivatives are known to interact with a variety of biological targets, and have been explored for anti-inflammatory and analgesic properties.[3] Research on structurally related compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, has indicated potential for the inhibition of enzymes like cyclooxygenase (COX).[4][5] Therefore, a systematic investigation into the enzyme inhibitory properties of this compound is a worthwhile endeavor in drug discovery.
Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 719282-11-8 | [1] |
| Molecular Formula | C₉H₈ClNO₃ | [1] |
| Molecular Weight | 213.62 g/mol | [1] |
General Workflow for Screening and Characterization
The following diagram outlines a typical workflow for identifying and characterizing the enzyme inhibitory activity of a novel compound like this compound.
Experimental Protocols
Primary Enzyme Panel Screening
Objective: To identify potential enzyme targets of this compound from a broad panel of enzymes.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
A panel of purified enzymes (e.g., kinases, proteases, phosphatases, etc.)
-
Substrates for each enzyme (preferably fluorogenic or chromogenic)
-
Assay buffers specific to each enzyme
-
96-well or 384-well microplates
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Setup: In a microplate, add the assay buffer, the enzyme, and the test compound at a fixed concentration (e.g., 10 µM). Include positive and negative controls.
-
Enzyme Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for the test compound relative to the controls. A significant inhibition (e.g., >50%) identifies a "hit".
IC50 Determination
Objective: To determine the concentration of this compound that causes 50% inhibition of a target enzyme's activity (IC50).
Materials:
-
Purified target enzyme
-
Specific substrate
-
Assay buffer
-
This compound
-
Microplates and plate reader
Protocol:
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in DMSO, followed by a further dilution in the assay buffer.
-
Assay: Perform the enzyme assay as described in 3.1, but with varying concentrations of the inhibitor.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mechanism of Action: Kinetic Studies
Objective: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Materials:
-
Purified target enzyme
-
Varying concentrations of the substrate
-
Varying concentrations of this compound
-
Assay buffer
-
Microplates and plate reader
Protocol:
-
Assay Design: Set up a matrix of experiments with varying concentrations of both the substrate and the inhibitor.
-
Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.
-
The following diagram illustrates the expected outcomes for different inhibition types in a Lineweaver-Burk plot.
References
Application Notes and Protocols for Receptor Interaction Studies in Biochemical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of receptor-ligand interactions is fundamental to understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. A variety of biochemical and biophysical techniques are employed to characterize these interactions, providing crucial data on binding affinity, kinetics, and specificity. These application notes provide an overview and detailed protocols for several widely used methods in receptor interaction studies: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Förster Resonance Energy Transfer (FRET), and Co-Immunoprecipitation (Co-IP).
Surface Plasmon Resonance (SPR)
Application Note
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[1][2] It is a powerful tool for determining the kinetics and affinity of receptor-ligand binding. The principle of SPR is based on the phenomenon of total internal reflection of polarized light at the interface of a high-refractive-index medium (e.g., glass prism) and a low-refractive-index medium (e.g., sample solution), where a thin layer of a noble metal (typically gold) is deposited.[1] At a specific angle of incidence, the light excites surface plasmons on the gold film, causing a reduction in the intensity of the reflected light. This angle, known as the resonance angle, is sensitive to changes in the refractive index at the sensor surface.[1]
When a ligand is immobilized on the sensor surface and an analyte is flowed over it, the binding of the analyte to the ligand causes a change in the local refractive index, which is detected as a shift in the resonance angle.[1][3] This change is recorded in a sensorgram, a plot of response units (RU) versus time, which provides real-time data on the association and dissociation phases of the interaction.[2] From the sensorgram, one can derive the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[2]
SPR is widely used in drug discovery for screening small molecule libraries, characterizing antibody-antigen interactions, and validating protein-protein interactions.[1] Its high sensitivity and ability to provide detailed kinetic information make it an invaluable tool in biochemical research.[4]
Quantitative Data Summary
| Receptor | Ligand | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) | Reference |
| Cannabinoid Receptor 1 (CB1) | JWH-018 | 1.5 x 10⁵ | 2.3 x 10⁻³ | 1.5 x 10⁻⁸ | [4] |
| Cannabinoid Receptor 1 (CB1) | AM2201 | 2.1 x 10⁵ | 3.1 x 10⁻³ | 1.5 x 10⁻⁸ | [4] |
| Epidermal Growth Factor Receptor (EGFR) | EGF | 1.2 x 10⁶ | 4.5 x 10⁻³ | 3.8 x 10⁻⁹ | Fictional Data |
| Insulin Receptor | Insulin | 5.8 x 10⁵ | 1.7 x 10⁻⁴ | 2.9 x 10⁻¹⁰ | Fictional Data |
Experimental Protocol: SPR Analysis of a Receptor-Ligand Interaction
1. Sensor Chip Preparation and Ligand Immobilization: a. Select a sensor chip appropriate for the ligand (e.g., CM5 chip for amine coupling). b. Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).[4] c. Prepare the ligand (receptor) solution in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) at a concentration of 10-50 µg/mL.[4] d. Inject the ligand solution over the activated surface. The primary amino groups on the ligand will form covalent bonds with the activated carboxyl groups.[4] e. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.[4] A successful immobilization will result in an increase of 1000-3000 Response Units (RU).
2. Analyte Binding Analysis: a. Prepare a series of analyte (ligand) dilutions in a suitable running buffer (e.g., HBS-EP+). The concentration range should typically span from 0.1 to 10 times the expected KD. b. Establish a stable baseline by flowing running buffer over the sensor surface. c. Inject the lowest concentration of the analyte and monitor the association phase. d. Switch back to running buffer to monitor the dissociation phase. e. Repeat steps 2c and 2d for each analyte concentration, from lowest to highest. f. Between each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH glycine solution or a high salt buffer).
3. Data Analysis: a. Reference subtract the data by subtracting the signal from a reference flow cell (without immobilized ligand). b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software. c. The fitting will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Workflow Diagram
Bio-Layer Interferometry (BLI)
Application Note
Bio-Layer Interferometry (BLI) is another label-free optical biosensing technique for real-time monitoring of molecular interactions.[5] Unlike SPR, which relies on a continuous flow microfluidic system, BLI utilizes a "dip-and-read" format with disposable fiber optic biosensors, making it particularly suitable for high-throughput applications.[5][6]
The principle of BLI is based on the interference of white light reflected from two surfaces: an internal reference layer and the outer surface of the biosensor tip where the ligand is immobilized.[5] When the biosensor is dipped into a sample containing an analyte, the binding of the analyte to the immobilized ligand causes a change in the thickness of the biological layer at the sensor tip. This change in thickness results in a wavelength shift in the interference pattern, which is directly proportional to the number of bound molecules.[7]
A typical BLI experiment involves several steps: establishing a baseline in buffer, loading the ligand onto the biosensor, another baseline step, association of the analyte, and finally dissociation in buffer.[6] The resulting data, similar to SPR, allows for the determination of ka, kd, and KD.[7] BLI is less sensitive to changes in the refractive index of the bulk solution compared to SPR, making it more tolerant to crude samples like cell lysates and supernatants.[5]
Quantitative Data Summary
| Receptor | Ligand | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) | Reference |
| ACE2 | SARS-CoV-2 Spike Protein | 2.5 x 10⁵ | 1.8 x 10⁻³ | 7.2 x 10⁻⁹ | Fictional Data |
| PD-1 | PD-L1 | 3.1 x 10⁵ | 6.2 x 10⁻⁴ | 2.0 x 10⁻⁹ | Fictional Data |
| TNF-α Receptor | TNF-α | 8.9 x 10⁵ | 4.3 x 10⁻⁴ | 4.8 x 10⁻¹⁰ | Fictional Data |
| VEGFR2 | VEGF-A | 1.7 x 10⁶ | 9.1 x 10⁻³ | 5.4 x 10⁻⁹ | Fictional Data |
Experimental Protocol: BLI Analysis of a Receptor-Ligand Interaction
1. Biosensor and Sample Preparation: a. Pre-hydrate the biosensors (e.g., streptavidin-coated for biotinylated ligands) in the running buffer for at least 10 minutes. b. Prepare the ligand (receptor) solution in the running buffer. If using streptavidin biosensors, the ligand should be biotinylated. c. Prepare a serial dilution of the analyte (ligand) in the running buffer in a 96-well or 384-well plate. Also, prepare wells with only running buffer for baseline and dissociation steps.
2. Instrument Setup and Experiment Run: a. Turn on the instrument at least 60 minutes before the experiment to allow the lamp to warm up and stabilize.[5] b. Define the experiment in the instrument software, specifying the plate layout, assay steps, and sensor assignments. c. The typical assay steps are: i. Initial Baseline: Dip the biosensors into wells containing running buffer to establish an initial baseline. ii. Loading: Move the biosensors to wells containing the ligand solution to immobilize the ligand onto the sensor surface. iii. Second Baseline: Transfer the biosensors to wells with running buffer to establish a baseline after ligand immobilization. iv. Association: Move the biosensors to the wells containing the different concentrations of the analyte to monitor the association phase. v. Dissociation: Transfer the biosensors to wells with running buffer to monitor the dissociation of the analyte.
3. Data Analysis: a. After the run is complete, open the data in the analysis software. b. Process the data by subtracting the signal from a reference sensor (if used) and aligning the curves. c. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 global fit). d. The software will calculate the ka, kd, and KD values based on the fitted curves.
Workflow Diagram
Förster Resonance Energy Transfer (FRET)
Application Note
Förster Resonance Energy Transfer (FRET) is a fluorescence microscopy technique that can detect the proximity of two fluorescently labeled molecules over distances of 1-10 nanometers.[8][9] This makes it a powerful tool for studying protein-protein interactions, including receptor dimerization and receptor-ligand binding, in living cells.[8][9]
FRET involves a non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor fluorophore.[9] This energy transfer only occurs when the donor and acceptor are in close proximity and their emission/absorption spectra overlap. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.
In a typical FRET experiment to study receptor interactions, one interacting partner (e.g., the receptor) is labeled with a donor fluorophore (e.g., CFP or Cy3), and the other partner (e.g., another receptor or a ligand) is labeled with an acceptor fluorophore (e.g., YFP or Cy5).[8] When the two molecules interact, bringing the fluorophores into close proximity, excitation of the donor will lead to emission from the acceptor. The occurrence of FRET can be measured in several ways, including by monitoring the sensitized emission of the acceptor or the quenching of the donor fluorescence.[10] Acceptor photobleaching FRET is a common method where the acceptor is selectively photobleached, and the subsequent increase in donor fluorescence (dequenching) is measured as an indicator of FRET efficiency.[8][11]
Experimental Protocol: Acceptor Photobleaching FRET for Receptor Dimerization
1. Cell Culture and Transfection: a. Seed cells on glass-bottom dishes suitable for microscopy. b. Co-transfect the cells with plasmids encoding the receptor of interest fused to a donor fluorophore (e.g., Receptor-CFP) and the same receptor fused to an acceptor fluorophore (e.g., Receptor-YFP). As a negative control, transfect cells with only the donor construct or with the donor construct and a non-interacting protein fused to the acceptor.
2. Image Acquisition: a. Use a confocal or wide-field fluorescence microscope equipped with the appropriate lasers and filters for the donor and acceptor fluorophores. b. Identify a cell co-expressing both the donor and acceptor fusion proteins. c. Acquire a pre-bleach image of the donor fluorescence by exciting the donor and collecting its emission. d. Acquire a pre-bleach image of the acceptor fluorescence by exciting the acceptor and collecting its emission.
3. Acceptor Photobleaching: a. Define a region of interest (ROI) within the cell where the interaction is expected to occur (e.g., the plasma membrane). b. Use a high-intensity laser line specific for the acceptor fluorophore to selectively photobleach the acceptor within the ROI until its fluorescence is significantly reduced (e.g., >90% bleached).
4. Post-Bleach Image Acquisition: a. Immediately after photobleaching, acquire a post-bleach image of the donor fluorescence using the same settings as in step 2c.
5. Data Analysis: a. Measure the average fluorescence intensity of the donor in the photobleached ROI before (IDonor_pre) and after (IDonor_post) photobleaching. b. Calculate the FRET efficiency (E) using the following formula: E = (1 - (IDonor_pre / IDonor_post)) * 100% c. A significant increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring, and thus the two receptor molecules were in close proximity.
Signaling Pathway Diagram: MAPK/ERK Pathway
Co-Immunoprecipitation (Co-IP)
Application Note
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify and study protein-protein interactions in their native cellular environment.[12] The principle of Co-IP involves the use of an antibody specific to a known protein (the "bait") to pull down this protein from a cell lysate. If the bait protein is part of a stable complex, its interacting partners (the "prey") will also be pulled down.[13] The entire complex is then isolated, and the presence of the prey proteins is typically detected by Western blotting.[12]
Co-IP is particularly useful for confirming in vivo interactions that have been suggested by other methods, such as yeast two-hybrid screens, or for identifying novel interacting partners. The success of a Co-IP experiment is dependent on several factors, including the specificity and affinity of the antibody, the choice of lysis buffer to maintain the integrity of the protein complex, and the stringency of the wash steps to minimize non-specific binding.[14]
For receptor interaction studies, Co-IP can be used to demonstrate receptor dimerization or to identify proteins that associate with the receptor upon ligand binding, such as downstream signaling molecules or scaffolding proteins.
Experimental Protocol: Co-IP for a Receptor and its Interacting Protein
1. Cell Lysis: a. Culture and treat cells as required for the experiment (e.g., stimulate with a ligand). b. Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes. The choice of buffer is critical to preserve the protein-protein interaction. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (the protein lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate (Optional but Recommended): a. Add protein A/G agarose or magnetic beads to the lysate and incubate with gentle rotation for 1 hour at 4°C. This step reduces non-specific binding of proteins to the beads.[13] b. Centrifuge the lysate and discard the beads.
3. Immunoprecipitation: a. Add the primary antibody specific to the bait protein to the pre-cleared lysate. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow the antibody to bind to the bait protein. c. Add protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
4. Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold lysis buffer. Each wash should involve resuspending the beads in the buffer, followed by centrifugation to pellet the beads. The number and stringency of washes are critical for reducing background.[14]
5. Elution and Analysis: a. After the final wash, remove all supernatant. b. Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. c. Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins. d. Analyze the eluted proteins by Western blotting using an antibody specific to the expected interacting protein (the prey). A band corresponding to the prey protein in the Co-IP lane indicates an interaction with the bait protein.
Logical Relationship Diagram
References
- 1. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 2. criver.com [criver.com]
- 3. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]
- 5. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 7. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. individual.utoronto.ca [individual.utoronto.ca]
- 10. Fluorescent proteins for FRET microscopy: monitoring protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. assaygenie.com [assaygenie.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. med.emory.edu [med.emory.edu]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2-amino-5-chlorobenzamide, a key intermediate in the production of pharmaceuticals, dyes, and other fine chemicals.[1] The protocols outlined below are based on established chemical literature and offer reliable routes from readily available starting materials.
Synthesis Strategies Overview
The preparation of 2-amino-5-chlorobenzamide can be achieved through several synthetic pathways. The most common approaches involve the amidation of a 2-amino-5-chlorobenzoic acid derivative or the functional group transformation of related precursors. This document details two primary methods:
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Two-Step Synthesis from Methyl Anthranilate: This high-yield method involves the chlorination of methyl anthranilate followed by ammonolysis.[1][2]
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Multi-Step Synthesis from Anthranilic Acid: This classic route proceeds via chlorination, formation of an acid chloride, and subsequent amidation.[3]
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Intermediate(s) | Yield | Reference |
| 1 | Methyl Anthranilate | Sodium hypochlorite, Glacial acetic acid, Ammonia | Methyl 2-amino-5-chlorobenzoate | >85% (overall) | [1][2] |
| Step 1 (Chlorination): 95% | [1] | ||||
| Step 2 (Ammonolysis): 90% | [1] | ||||
| 2 | Anthranilic Acid | Sulphuryl chloride, Thionyl chloride, Ammonia | 5-Chloroanthranilic acid, 2-Amino-5-chlorobenzoyl chloride | 68% (Amidation step) | [3] |
Experimental Protocols
Method 1: Two-Step Synthesis from Methyl Anthranilate
This method is advantageous due to its high efficiency and simple, practical steps.[1][2]
Step 1: 5-Position Chlorination of Methyl Anthranilate
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In a reaction vessel, combine 150 mL of dichloromethane, 10 g of methyl anthranilate, 10 g of glacial acetic acid, and 100 mL of water.
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Cool the mixture to a temperature between -10°C and -8°C.
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Slowly add 100 g of a 10% sodium hypochlorite solution while maintaining the temperature at -8°C.
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Allow the reaction to proceed for 30 minutes at this temperature.
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Separate the organic phase and dry it to obtain methyl 2-amino-5-chlorobenzoate as a white crystal. The reported yield for this step is 95%.[1]
Step 2: Ammonolysis of Methyl 2-amino-5-chlorobenzoate
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Place 10 g of the methyl 2-amino-5-chlorobenzoate obtained from Step 1 and 30 g of a 25% aqueous ammonia solution into an autoclave.
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Heat the autoclave to a temperature range of 100-150°C, raising the pressure to 2-4 MPa.
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Maintain these conditions and react for 12 hours.[1]
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After cooling and reducing the pressure to normal, separate the solvent water.
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Dissolve the resulting crystals in dichloromethane.
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Add activated carbon and stir the mixture at 70-80°C for 1 hour.
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Perform suction filtration to isolate the final product, 2-amino-5-chlorobenzamide. The reported yield for this step is 90%.[1]
Method 2: Multi-Step Synthesis from Anthranilic Acid
This route provides an alternative starting from the corresponding carboxylic acid.
Step 1: Ring Chlorination of Anthranilic Acid
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In a suitable reaction vessel, react anthranilic acid with sulphuryl chloride to produce 5-chloroanthranilic acid.[3]
Step 2: Formation of 2-Amino-5-chlorobenzoyl Chloride
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Convert the 5-chloroanthranilic acid from the previous step into the corresponding acid chloride by reacting it with thionyl chloride.[3]
Step 3: Amination of 2-Amino-5-chlorobenzoyl Chloride
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Add 1 g (5 mmoles) of 2-amino-5-chlorobenzoyl chloride to cold liquor ammonia.
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Shake the flask frequently for 30 minutes.
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Filter the reaction mixture and wash the precipitate with water.
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Dry the precipitate to obtain 2-amino-5-chlorobenzamide. The reported yield for this final step is 68%.[3]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-amino-5-chlorobenzamide from methyl anthranilate.
Caption: Workflow for the synthesis of 2-amino-5-chlorobenzamide.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Acetylamino)-2-chlorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(Acetylamino)-2-chlorobenzoic acid for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The starting material, 5-amino-2-chlorobenzoic acid, may not have been fully consumed. | - Verify starting material purity: Impurities in the 5-amino-2-chlorobenzoic acid can interfere with the reaction. Consider recrystallization if purity is questionable.- Increase reaction time or temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) or extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Reagent stoichiometry: Ensure an adequate excess of acetic anhydride is used to drive the reaction to completion. |
| Loss of product during workup: The product may be lost during extraction or precipitation steps. | - pH adjustment: When precipitating the product by acidifying the reaction mixture, ensure the pH is sufficiently low (pH 2-3) for complete precipitation.[1]- Extraction efficiency: If performing an acid-base extraction, ensure thorough mixing of the aqueous and organic layers and perform multiple extractions with smaller volumes of solvent for better recovery. | |
| Product is Impure (Discolored or Oily) | Presence of unreacted starting material: Incomplete acetylation will leave residual 5-amino-2-chlorobenzoic acid. | - Improve reaction conditions: See "Incomplete reaction" above.- Purification: Recrystallize the crude product from a suitable solvent such as ethanol/water or acetic acid/water to remove unreacted starting material. |
| Formation of diacetylated byproduct: The amino group can be acetylated twice under harsh conditions. | - Control reaction temperature: Avoid excessive heating during the reaction.- Limit excess acetic anhydride: Use a moderate excess of acetic anhydride (e.g., 1.1-1.5 equivalents). | |
| Residual acetic acid or anhydride: These reagents may not have been fully removed during workup. | - Washing: Thoroughly wash the precipitated product with cold water to remove residual acetic acid.- Drying: Ensure the final product is completely dried under vacuum to remove any volatile impurities. | |
| Difficulty in Product Isolation/Precipitation | Product remains dissolved in the reaction mixture: The concentration of the product may be too low, or the incorrect pH may be used for precipitation. | - Concentrate the solution: If the reaction volume is large, carefully concentrate it under reduced pressure before precipitation.- Optimal pH for precipitation: Adjust the pH carefully with dropwise addition of acid, monitoring for the point of maximum precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and direct precursor is 5-amino-2-chlorobenzoic acid. This compound can be acetylated on the amino group to yield the desired product.
Q2: What is a typical acetylating agent for this synthesis?
Acetic anhydride is a commonly used and effective acetylating agent for the conversion of an amino group to an acetamido group.[2] Acetic acid can be used as a solvent or co-solvent in this reaction.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) will show the consumption of the starting material (5-amino-2-chlorobenzoic acid) and the formation of the product, which will have a different Rf value.
Q4: What are the key safety precautions to take during this synthesis?
Acetic anhydride and strong acids (like hydrochloric acid used for precipitation) are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q5: What are potential side reactions to be aware of?
A potential side reaction is the formation of a diacetylated product if the reaction conditions are too harsh (e.g., high temperature or large excess of acetic anhydride). Another possibility, though less common under these conditions, is the hydrolysis of the chloro-substituent, which would lead to the formation of hydroxybenzoic acid byproducts.[1]
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.
Materials:
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5-amino-2-chlorobenzoic acid
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Acetic anhydride
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Glacial acetic acid
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Concentrated hydrochloric acid
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Deionized water
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-2-chlorobenzoic acid in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring.
-
Heat the reaction mixture to a gentle reflux (around 100-110 °C) for 1-2 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Slowly pour the cooled reaction mixture into a beaker of ice-cold water with vigorous stirring.
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A precipitate of the crude product should form. If precipitation is incomplete, add concentrated hydrochloric acid dropwise to adjust the pH to approximately 2-3.
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Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid.
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Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
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Dry the purified crystals under vacuum to obtain pure this compound.
Data Presentation: Optimizing Reaction Conditions
The following table provides a template with hypothetical data to illustrate how reaction parameters can be varied to optimize the yield of this compound. Researchers can adapt this table to record their experimental results.
| Experiment ID | Equivalents of Acetic Anhydride | Reaction Temperature (°C) | Reaction Time (h) | Observed Yield (%) | Purity (by HPLC/NMR) |
| OPT-1 | 1.1 | 100 | 1 | 75 | 95% |
| OPT-2 | 1.5 | 100 | 1 | 85 | 96% |
| OPT-3 | 2.0 | 100 | 1 | 87 | 94% (minor impurities) |
| OPT-4 | 1.5 | 80 | 2 | 82 | 97% |
| OPT-5 | 1.5 | 120 | 1 | 88 | 92% (increased byproducts) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Purification of Crude 5-Acetamido-2-chlorobenzoic Acid
Welcome to the technical support center for the purification of crude 5-acetamido-2-chlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 5-acetamido-2-chlorobenzoic acid?
A1: The primary impurities typically arise from the synthesis process, which commonly involves the acetylation of 5-amino-2-chlorobenzoic acid. Therefore, the most likely impurities are:
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Unreacted 5-amino-2-chlorobenzoic acid: Incomplete acetylation will leave residual starting material.
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Di-acetylated products: While less common, over-acetylation can potentially occur.
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Hydrolysis product (5-amino-2-chlorobenzoic acid): The acetamido group can be susceptible to hydrolysis back to the amine under acidic or basic conditions, especially at elevated temperatures during workup or purification.[1]
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Residual reagents: Acetic anhydride, acetic acid, and any catalysts used during the acetylation step.
Q2: What is the recommended primary purification technique for crude 5-acetamido-2-chlorobenzoic acid?
A2: Recrystallization is the most common and effective method for purifying crude 5-acetamido-2-chlorobenzoic acid. The choice of solvent is critical for successful purification.
Q3: Which solvents are recommended for the recrystallization of 5-acetamido-2-chlorobenzoic acid?
A3: Based on the polarity of the molecule and literature precedents for similar compounds, the following solvent systems are recommended:
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Ethanol/Water mixture: This is a versatile solvent system where the crude solid is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid.
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Aqueous Acetic Acid: Dissolving the crude product in hot dilute acetic acid can be effective.
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Ethanol: For some purities of crude material, recrystallization from absolute ethanol may be sufficient.
Q4: What is the expected appearance of pure 5-acetamido-2-chlorobenzoic acid?
A4: Pure 5-acetamido-2-chlorobenzoic acid should be a white to off-white crystalline solid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 5-acetamido-2-chlorobenzoic acid.
Problem 1: The product "oils out" during recrystallization instead of forming crystals.
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Possible Cause 1: The solution is cooling too quickly.
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Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a beaker or glass wool. Avoid direct transfer to an ice bath from a hot solution. Slow cooling encourages the formation of well-ordered crystals.[2]
-
-
Possible Cause 2: The chosen solvent is too good a solvent for the compound.
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Solution: If using a single solvent, try a solvent system. If already using a solvent system like ethanol/water, you may have too much ethanol. Add a small amount of hot water to the hot solution to decrease the overall solubility and induce crystallization upon cooling.
-
-
Possible Cause 3: High concentration of impurities.
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Solution: If the crude material is very impure, an initial purification step may be necessary. Consider an acid-base extraction to remove non-acidic impurities or a simple wash with a solvent in which the desired product is sparingly soluble at room temperature.
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Problem 2: Poor recovery of the purified product.
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Possible Cause 1: Using too much solvent during recrystallization.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[2]
-
-
Possible Cause 2: Premature crystallization during hot filtration.
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Solution: Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtering the hot solution. This prevents the solution from cooling and the product from crystallizing on the filter paper.
-
-
Possible Cause 3: Incomplete crystallization.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the cold solution.[3]
-
Problem 3: The purified product is still colored (yellow or brown).
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Possible Cause 1: Presence of colored, non-polar impurities.
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Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight of the crude product). Boil the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]
-
-
Possible Cause 2: Degradation of the compound.
-
Solution: Avoid prolonged heating during recrystallization, as this can lead to decomposition. Also, ensure that the compound is not exposed to strong light, which can sometimes cause discoloration of aromatic compounds.
-
Problem 4: The purity of the product does not improve significantly after recrystallization.
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Possible Cause 1: The main impurity has very similar solubility properties to the product.
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Solution: Consider a different recrystallization solvent or solvent system. If the impurity is the starting material (5-amino-2-chlorobenzoic acid), recrystallization from a slightly acidic solution (e.g., dilute acetic acid) may help, as the amino group will be protonated, altering its solubility. Alternatively, column chromatography may be necessary for difficult separations.
-
-
Possible Cause 2: Hydrolysis of the acetamido group during purification.
-
Solution: If using acidic or basic conditions for purification, keep the temperature as low as possible and the exposure time to a minimum. Neutralizing the solution promptly after any acid/base treatment is crucial. Monitoring the purity by TLC or HPLC can help identify the formation of the hydrolysis product.[1]
-
Quantitative Data
The following table summarizes representative data for the purification of 5-acetamido-2-chlorobenzoic acid. Note that actual yields and purity will vary depending on the quality of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Recrystallization (Ethanol/Water) | 85-95% | >98% | 75-90% |
| Recrystallization (Aqueous Acetic Acid) | 85-95% | >99% | 70-85% |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Water
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Dissolution: In an Erlenmeyer flask, add the crude 5-acetamido-2-chlorobenzoic acid. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Addition of Anti-solvent: To the hot ethanol solution, add hot deionized water dropwise with continuous swirling until a faint, persistent turbidity is observed.
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Re-dissolution: Add a few drops of hot 95% ethanol to the turbid solution until it becomes clear again.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for 5-10 minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water (e.g., 1:1 v/v) solution.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.
Protocol 2: Purification by Recrystallization from Aqueous Acetic Acid
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Dissolution: In a fume hood, dissolve the crude 5-acetamido-2-chlorobenzoic acid in a minimal amount of hot 50% aqueous acetic acid with stirring.
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Decolorization (Optional): If necessary, add activated charcoal, boil gently, and perform a hot filtration as described in Protocol 1.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The product will crystallize out. Further cooling in an ice bath can increase the yield.
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Isolation and Washing: Collect the crystals by vacuum filtration and wash them thoroughly with cold deionized water to remove any residual acetic acid.
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Drying: Dry the crystals under vacuum.
Visualizations
References
Overcoming solubility issues of 5-(Acetylamino)-2-chlorobenzoic acid in reactions
Welcome to the technical support center for 5-(Acetylamino)-2-chlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a particular focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted benzoic acid. Generally, its solubility is low in non-polar organic solvents and water under neutral conditions. The presence of the acetylamino and carboxylic acid groups allows for hydrogen bonding, leading to moderate solubility in polar protic and aprotic solvents. Solubility is significantly influenced by pH and temperature.
Q2: In which organic solvents is this compound most likely to be soluble?
A2: Based on its structure and data from similar compounds like N-acetylanthranilic acid, it is expected to have good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It should also exhibit moderate to good solubility in polar protic solvents like methanol, ethanol, and isopropanol, especially upon heating.[1]
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: As a carboxylic acid, its solubility in water is highly pH-dependent.[1] In acidic to neutral media (low pH), it exists predominantly in its less soluble protonated form. As the pH increases (becomes more basic), the carboxylic acid group deprotonates to form the more soluble carboxylate salt. Therefore, solubility in aqueous solutions can be significantly increased by adding a base.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, co-solvency is an effective strategy. Using a mixture of a solvent in which the compound is sparingly soluble (e.g., water or toluene) with a solvent in which it is highly soluble (e.g., DMF or ethanol) can significantly enhance overall solubility. The optimal ratio of the co-solvents will need to be determined experimentally.
Q5: Are there any known incompatible solvents or reaction conditions for this compound?
A5: While specific incompatibility data is limited, care should be taken with highly reactive solvents or reagents that could react with the carboxylic acid or amide functional groups under certain conditions. For example, in Ullmann coupling reactions, using water as a solvent without appropriate catalysts or conditions can sometimes lead to hydrolysis of the chloro-substituent, forming salicylic acid derivatives as by-products.[2]
Troubleshooting Guide: Solubility Issues in Reactions
This guide addresses common problems related to the solubility of this compound during chemical synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound fails to dissolve in the reaction solvent. | 1. Inappropriate solvent choice.2. Insufficient temperature.3. Low purity of the compound. | 1. Solvent Screening: Test solubility in a range of solvents (see Table 1). For reactions like Ullmann couplings, consider polar aprotic solvents like DMF or NMP.[2][3] For amide bond formations, THF or DCM might be suitable.2. Heating: Gently warm the mixture. Many organic compounds show a significant increase in solubility with temperature. Monitor for any signs of degradation.3. Purity Check: Verify the purity of your starting material using techniques like NMR or melting point analysis. |
| Compound precipitates out of solution during the reaction. | 1. Change in solvent polarity due to addition of reagents.2. Formation of an insoluble intermediate or salt.3. Temperature fluctuation. | 1. Use a Co-solvent: Add a co-solvent in which all components are soluble.2. Modify Reagents: If adding a reagent solution, use the same solvent as the main reaction mixture if possible.3. Maintain Temperature: Ensure consistent heating and stirring throughout the reaction. |
| Reaction is sluggish or incomplete despite the compound being in solution. | 1. Insufficient concentration of the dissolved reactant.2. The solvent may not be optimal for the reaction mechanism. | 1. Increase Concentration: If possible, carefully remove some solvent to increase the concentration of the reactants.2. Solvent Optimization: Even if the compound dissolves, the solvent may not be ideal for the reaction kinetics. Consult literature for similar reactions to select a more appropriate solvent. For instance, some Ullmann reactions are facilitated by specific ligands and solvent systems.[3][4] |
| Difficulty in product isolation due to high solubility in the reaction solvent (e.g., DMF, DMSO). | The product is highly polar and remains in the polar aprotic solvent during workup. | 1. Anti-solvent Precipitation: Add a solvent in which your product is insoluble (an "anti-solvent") to the reaction mixture to precipitate the product. Water or heptane are common anti-solvents.2. Liquid-Liquid Extraction: Dilute the reaction mixture with a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Multiple extractions may be necessary.3. Crystallization: Concentrate the solution and attempt to crystallize the product by cooling or by adding an anti-solvent. |
Data Presentation
Table 1: Estimated Qualitative Solubility of this compound in Common Solvents at Room Temperature and with Heating.
Disclaimer: This data is estimated based on the solubility of structurally similar compounds like N-acetylanthranilic acid and general principles of organic chemistry.[1] Experimental verification is highly recommended.
| Solvent | Chemical Class | Polarity | Estimated Solubility (Room Temp.) | Estimated Solubility (with Heating) |
| Water | Protic | High | Very Low (pH neutral) | Low |
| Methanol | Protic | High | Moderate | High |
| Ethanol | Protic | High | Moderate | High |
| Isopropanol | Protic | Medium | Low to Moderate | Moderate to High |
| Acetone | Aprotic | High | Moderate | High |
| Acetonitrile | Aprotic | High | Low to Moderate | Moderate |
| Tetrahydrofuran (THF) | Aprotic | Medium | Moderate | High |
| Dichloromethane (DCM) | Aprotic | Medium | Low | Low to Moderate |
| Toluene | Aromatic | Low | Very Low | Low |
| Heptane | Aliphatic | Low | Insoluble | Insoluble |
| Dimethylformamide (DMF) | Aprotic | High | High | Very High |
| Dimethyl Sulfoxide (DMSO) | Aprotic | High | High | Very High |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol outlines a general method for coupling this compound with a primary or secondary amine using a standard coupling agent.
Materials:
-
This compound
-
Amine
-
Coupling agent (e.g., HATU, HBTU, or DCC)
-
Organic base (e.g., DIPEA or triethylamine)
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Anhydrous polar aprotic solvent (e.g., DMF or THF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add the anhydrous solvent (e.g., DMF, to a concentration of 0.1-0.5 M). Stir the mixture. If solubility is an issue, gentle warming may be applied until the solid dissolves, then allow it to cool to room temperature.
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Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents). Stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine (1.1 equivalents) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Workup:
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If using DMF, dilute the reaction mixture with water and extract the product with ethyl acetate.
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Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: General Procedure for Ullmann Condensation
This protocol describes a typical copper-catalyzed cross-coupling reaction of this compound with a nucleophile (e.g., an amine or phenol).
Materials:
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This compound
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Nucleophile (e.g., aniline or phenol derivative)
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Copper(I) catalyst (e.g., CuI)
-
Ligand (e.g., L-proline or 1,10-phenanthroline) (optional but often beneficial)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
High-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
To a reaction flask, add this compound (1.0 equivalent), the nucleophile (1.2 equivalents), the copper(I) catalyst (0.1 equivalents), the ligand (0.2 equivalents, if used), and the base (2.0 equivalents).
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Add the solvent (e.g., DMF). The high solubility of the starting material in DMF is advantageous for this reaction type.[2]
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Stir the mixture and heat to the desired temperature (typically 100-150 °C). The reaction is often sensitive to air, so maintaining an inert atmosphere can be beneficial.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and acidify with HCl to precipitate the product.
-
Filter the solid product and wash with water.
-
Alternatively, perform an extractive workup as described in Protocol 1.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing solubility.
References
Technical Support Center: Optimization of Reaction Conditions for 5-Acetamido-2-Chlorobenzoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and derivatization of 5-acetamido-2-chlorobenzoic acid. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Section 1: Synthesis of the Core Moiety: 5-Acetamido-2-chlorobenzoic Acid
The synthesis of the parent compound, 5-acetamido-2-chlorobenzoic acid, is a multi-step process. Success in derivatization begins with a high-quality starting material. This section addresses common issues in its preparation.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic pathway for 5-acetamido-2-chlorobenzoic acid?
A1: A common and effective route starts from 2-chlorobenzoic acid and involves three key steps:
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Nitration: Introduction of a nitro group at the 5-position of 2-chlorobenzoic acid to form 2-chloro-5-nitrobenzoic acid.
-
Reduction: Reduction of the nitro group to an amino group to yield 2-amino-5-chlorobenzoic acid.
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Acetylation: N-acetylation of the amino group to produce the final 5-acetamido-2-chlorobenzoic acid.
Troubleshooting Guide: Synthesis of Precursors
Q2: My nitration of 2-chlorobenzoic acid results in a low yield and a mixture of isomers. How can I improve selectivity for the 5-nitro product?
A2: Isomer formation is a common issue during the nitration of substituted benzoic acids.[1] The key to high selectivity is rigorous temperature control.
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Problem: Formation of undesired isomers (e.g., 2-chloro-3-nitrobenzoic acid) and dinitro compounds.[1]
-
Solution: Maintain the reaction temperature strictly below 10°C, and ideally between 0-5°C, during the addition of the nitrating mixture (a combination of nitric and sulfuric acids).[1][2][3] Slowly adding the nitrating mixture to the solution of 2-chlorobenzoic acid in sulfuric acid is crucial.[3]
Q3: The reduction of 2-chloro-5-nitrobenzoic acid is often incomplete. What can I do to drive the reaction to completion?
A3: Incomplete reduction can be due to several factors related to the catalyst and reaction conditions.
-
Problem: Presence of starting material (2-chloro-5-nitrobenzoic acid) in the final product.
-
Solutions:
-
Catalyst Activity: For catalytic hydrogenation, ensure the Raney nickel catalyst is freshly activated and used in sufficient quantity (e.g., ~10% w/w).[4]
-
Reaction Time & Monitoring: Stir the reaction mixture overnight to ensure completion.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[2]
-
Alternative Reagents: If catalytic hydrogenation is not feasible, reduction using metals in an acidic medium, such as iron in an iron reduction medium, is an alternative.[1]
-
Q4: I am having trouble with the N-acetylation of 2-amino-5-chlorobenzoic acid. The reaction is sluggish. How can I optimize it?
A4: The reactivity of the amino group can be influenced by the choice of acetylating agent and the reaction conditions.
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Problem: Low conversion to the desired acetamide.
-
Solutions:
-
Acetylating Agent: While acetic acid can be used directly, more reactive agents like acetic anhydride or acetyl chloride are common and often more effective.[5][6]
-
Solvent and Catalyst: The choice of solvent is important. For reactions with acyl chlorides, solvents like ethyl acetate with a base such as potassium carbonate can be effective.[5] For some substrates, refluxing in toluene with an orthoester like triethyl orthoacetate (TEOA) can also achieve N-acetylation under neutral conditions.[7]
-
Temperature: Gently heating the reaction mixture can often increase the reaction rate, but should be monitored to prevent side product formation.
-
Data Presentation: Reaction Yields
The following table summarizes reported yields for key steps in the synthesis of the precursor 2-amino-5-chlorobenzoic acid.
| Synthetic Step | Method / Conditions | Reported Yield | Reference |
| Nitration of 2-chlorobenzoic acid | Mixed acid (HNO₃/H₂SO₄) | 92% | [3] |
| Reduction of 2-chloro-5-nitrobenzoic acid | H₂ / Raney Nickel in Ethanol | 96% | [4] |
Section 2: Derivatization via Amide Coupling
Once high-purity 5-acetamido-2-chlorobenzoic acid is obtained, various derivatives can be synthesized, most commonly through the formation of an amide bond with a primary or secondary amine.
Frequently Asked Questions (FAQs)
Q5: What are the standard methods for forming amide derivatives from 5-acetamido-2-chlorobenzoic acid?
A5: The most common strategy involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[8] This is typically achieved using a "coupling reagent."[9][10] Popular classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/guanidinium salts (e.g., HATU, HBTU).[10] An alternative, though often harsher, method is to first convert the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.[10][11]
Troubleshooting Guide: Amide Coupling Reactions
Q6: My amide coupling reaction is failing, especially with a bulky amine. What is the likely cause and solution?
A6: Steric hindrance is a major challenge in amide coupling.[11] The combination of the ortho-chloro substituent on the benzoic acid and a sterically demanding amine can prevent the reaction.
-
Problem: Low or no product formation due to steric hindrance.
-
Solution: Switch to a more powerful and sterically tolerant coupling reagent. Reagents like HATU, HCTU, or PyAOP are often more effective in these cases than standard reagents like DCC or EDC.[11] Additionally, increasing the reaction temperature or employing microwave heating can help overcome the activation energy barrier.[11]
Q7: How can I prevent the loss of stereochemical integrity (racemization) if my amine or another part of the molecule is chiral?
A7: Racemization can occur, particularly at a stereocenter adjacent to the carbonyl group, under harsh conditions or with certain reagents.
-
Problem: Formation of diastereomers or enantiomers, leading to a loss of product purity and biological activity.
-
Solution: Use coupling reagents specifically designed to suppress racemization. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl cyanohydroxyiminoacetate (OxymaPure) are highly effective.[11] Coupling reagents such as PyAOP or COMU, often used with these additives, are excellent choices for sensitive substrates.[11] Careful control of the base and temperature is also critical.[11]
Q8: The purification of my final product is complicated by byproducts from the coupling reagent. What can I do?
A8: Many coupling reagents generate stoichiometric byproducts that can be difficult to remove.
-
Problem: Co-elution of byproducts with the desired product during chromatography.
-
Solution: Select a coupling reagent that produces easily removable byproducts. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates a water-soluble urea byproduct that can be removed with a simple aqueous wash.[11] If using dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[11]
Section 3: Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chlorobenzoic Acid[4]
This protocol details the reduction of 2-chloro-5-nitrobenzoic acid.
-
Setup: To a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol, add freshly activated Raney nickel (2 g).
-
Reaction: Stir the mixture at room temperature under a hydrogen atmosphere overnight.
-
Monitoring: Check for the disappearance of the starting material using TLC.
-
Workup: Once the reaction is complete, filter the solution through a pad of celite to remove the catalyst.
-
Isolation: Evaporate the filtrate under reduced pressure to yield the product as a white solid (typical yield: ~96%).
Protocol 2: General Procedure for Amide Coupling via an Acid Chloride[11]
This protocol is a robust method for coupling with less reactive amines.
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Acid Chloride Formation: Dissolve 5-acetamido-2-chlorobenzoic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane. Add a slight excess of oxalyl chloride (1.2-1.5 equivalents) followed by a catalytic amount of DMF. Stir at room temperature until gas evolution ceases (typically 1-2 hours). Remove the solvent and excess reagent under reduced pressure.
-
Coupling: Dissolve the crude acid chloride in anhydrous THF or dichloromethane and cool the solution to 0°C.
-
Amine Addition: In a separate flask, prepare a solution of the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine or DIPEA (2.0 equivalents) in the same solvent. Add this solution dropwise to the cooled acid chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. The combined organic layers are then washed, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization.
References
- 1. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. journal.umpr.ac.id [journal.umpr.ac.id]
- 7. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Amidation [catalyticamidation.info]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-(Acetylamino)-2-chlorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-(Acetylamino)-2-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely used and practical approach is the acetylation of 2-amino-5-chlorobenzoic acid. This precursor is typically synthesized by the reduction of 2-chloro-5-nitrobenzoic acid.
Q2: What are the critical parameters to control during the acetylation of 2-amino-5-chlorobenzoic acid?
A2: Key parameters include the choice of acetylating agent (e.g., acetic anhydride or acetyl chloride), reaction temperature, and the presence of a base (like pyridine or sodium acetate) to neutralize the acid byproduct. Careful control of these factors is crucial to ensure complete acetylation while minimizing side reactions.
Q3: I am observing a low yield of the desired product. What are the potential causes?
A3: Low yields can stem from several issues:
-
Incomplete Acetylation: The reaction may not have gone to completion.
-
Side Reactions: Formation of byproducts can consume starting material.
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Product Loss During Work-up: The product may be lost during extraction or purification steps.
-
Poor Quality Starting Material: Impurities in the 2-amino-5-chlorobenzoic acid can interfere with the reaction.
Q4: How can I purify the final product, this compound?
A4: Recrystallization is a common and effective method for purifying the final product. Suitable solvents include ethanol, water, or a mixture of the two. Acid-base extraction can also be employed to remove non-acidic impurities.
Troubleshooting Guides
Problem 1: Presence of Unreacted 2-amino-5-chlorobenzoic acid in the Final Product
| Possible Cause | Suggested Solution | Expected Outcome |
| Insufficient Acetylating Agent | Increase the molar equivalent of the acetylating agent (e.g., acetic anhydride) to 1.1-1.5 equivalents. | Drive the reaction to completion, minimizing residual starting material. |
| Short Reaction Time | Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). | Ensure the reaction has sufficient time to go to completion. |
| Low Reaction Temperature | If using a less reactive acetylating agent, consider a moderate increase in reaction temperature, while monitoring for potential side reactions. | Increase the reaction rate to favor product formation. |
Problem 2: Formation of Isomeric Impurities
| Possible Cause | Suggested Solution | Expected Outcome |
| Isomeric Impurities in Starting Material (2-amino-5-chlorobenzoic acid) | Purify the starting material before acetylation, for example, by recrystallization. | Removal of isomeric impurities prior to the final step, leading to a purer final product. |
| Isomer formation during the synthesis of 2-amino-5-chlorobenzoic acid (e.g., from nitration of o-chlorobenzoic acid) | During the nitration of o-chlorobenzoic acid, maintain a low temperature (0-5 °C) to minimize the formation of the 2-chloro-3-nitrobenzoic acid isomer.[1][2][3] | Reduced levels of isomeric nitro-compounds, leading to a purer amino precursor after reduction. |
Problem 3: Hydrolysis of the Acetylamino Group
| Possible Cause | Suggested Solution | Expected Outcome | | Harsh acidic or basic conditions during work-up | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. Use a milder base for neutralization if necessary. | Preservation of the acetylamino group and prevention of the formation of 2-amino-5-chlorobenzoic acid as a byproduct. | | High temperatures during purification | Avoid excessive temperatures during recrystallization or drying. | Minimized risk of thermal decomposition or hydrolysis of the product. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-chlorobenzoic acid from 2-chloro-5-nitrobenzoic acid
-
Preparation: In a suitable reaction vessel, dissolve 2-chloro-5-nitrobenzoic acid in ethanol.
-
Reduction: Add a catalyst, such as Raney Nickel, to the solution.[4]
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC).
-
Filtration: Filter the reaction mixture through celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-chlorobenzoic acid.
-
Purification: Recrystallize the crude product from a suitable solvent if necessary.
Protocol 2: Synthesis of this compound
-
Preparation: Dissolve 2-amino-5-chlorobenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Acetylation: Slowly add acetic anhydride to the solution with stirring. A mild base like sodium acetate can be added.
-
Reaction: Heat the mixture gently (e.g., to 50-60 °C) and maintain for 1-2 hours, monitoring the reaction progress by TLC.
-
Precipitation: Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration and wash with water.
-
Purification: Recrystallize the crude this compound from ethanol or an ethanol/water mixture.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Potential side-product formation pathways.
References
- 1. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 2. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Stability of 5-(Acetylamino)-2-chlorobenzoic acid under different conditions
Welcome to the technical support center for 5-(Acetylamino)-2-chlorobenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting stability issues during their experiments. The following guides and FAQs are based on general principles of chemical stability and forced degradation studies, as specific stability data for this compound is not extensively available in public literature.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
Question: I am observing a rapid loss of my this compound active pharmaceutical ingredient (API) in my formulation. What are the potential causes and how can I investigate this?
Answer: Unexpected degradation in solution can be attributed to several factors, primarily hydrolysis, photodegradation, or interaction with excipients.
Troubleshooting Steps:
-
pH Profile Analysis: The stability of benzoic acid derivatives can be highly dependent on pH. The amide and carboxylic acid functional groups in this compound are susceptible to hydrolysis under acidic or basic conditions.
-
Recommendation: Conduct a pH stability profile. Prepare solutions of the API in a range of buffers (e.g., pH 2, 4, 7, 9, and 12) and monitor the concentration of the parent compound over time using a stability-indicating HPLC method.
-
-
Photostability Assessment: Exposure to light, especially UV radiation, can induce photodegradation.
-
Recommendation: Perform a photostability study according to ICH Q1B guidelines.[1] Expose a solution of the compound to a controlled light source and compare its degradation to a sample protected from light.
-
-
Excipient Compatibility: Components of your formulation may be reacting with the API.
-
Recommendation: Perform compatibility studies by preparing binary mixtures of the API with individual excipients. Analyze these mixtures at elevated temperature and humidity and compare against a control sample of the pure API.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Stress Testing
Question: After subjecting my API to forced degradation conditions, I see several new peaks in my chromatogram. How can I identify these degradation products?
Answer: The appearance of new peaks indicates the formation of degradation products. Identifying these is crucial for understanding the degradation pathway.
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, offering clues to their structure.
-
Forced Degradation under Specific Conditions: By analyzing the degradation products formed under specific stress conditions (e.g., acid hydrolysis vs. oxidation), you can infer the type of reaction that occurred. For instance, hydrolysis of the amide bond in this compound would likely yield 5-amino-2-chlorobenzoic acid.
-
Isolation and Spectroscopic Analysis: If a significant degradation product is observed, consider isolating it using preparative HPLC. The isolated compound can then be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to elucidate its structure.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the amide linkage and decarboxylation of the carboxylic acid group.
-
Amide Hydrolysis: This can occur under both acidic and basic conditions, leading to the formation of 5-amino-2-chlorobenzoic acid and acetic acid.
-
Decarboxylation: While generally requiring high temperatures, decarboxylation of benzoic acid derivatives can occur, which would result in the formation of 4-chloroacetanilide.
Q2: How should I set up a forced degradation study for this compound?
A2: A standard forced degradation study should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
Q3: Are there any specific excipients I should be cautious with?
A3: While specific compatibility data is unavailable, general caution should be exercised with:
-
Reducing sugars (e.g., lactose): These can potentially interact with amine groups if the acetyl group is hydrolyzed.
-
Excipients with residual peroxides: These could promote oxidative degradation.
-
Highly alkaline or acidic excipients: These could accelerate hydrolysis.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Acid Hydrolysis:
- Dissolve the API in 0.1 M HCl.
- Heat the solution at 60°C for 24 hours.
- Neutralize a sample with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
- Dissolve the API in 0.1 M NaOH.
- Keep the solution at room temperature for 4 hours.
- Neutralize a sample with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
- Dissolve the API in a solution of 3% hydrogen peroxide.
- Keep the solution at room temperature for 24 hours, protected from light.
- Analyze directly by HPLC.
4. Thermal Degradation:
- Store the solid API in an oven at 70°C for 48 hours.
- Dissolve the stressed solid in a suitable solvent for HPLC analysis.
5. Photolytic Degradation:
- Expose a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
- Simultaneously, keep a control sample in the dark.
- Analyze both samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method
This is a hypothetical HPLC method suitable for separating this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Example Forced Degradation Results for this compound
| Stress Condition | % Degradation of API | Number of Degradation Products | Retention Time of Major Degradant (min) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 8.5 |
| 0.1 M NaOH, RT, 4h | 18.5 | 1 | 8.5 |
| 3% H₂O₂, RT, 24h | 8.1 | 3 | 12.1 |
| Thermal (70°C, 48h) | 5.5 | 1 | 15.3 |
| Photolytic (ICH Q1B) | 12.8 | 2 | 10.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: HPLC Separation of 5-acetamido-2-chlorobenzoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 5-acetamido-2-chlorobenzoic acid and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when separating 5-acetamido-2-chlorobenzoic acid and its isomers by HPLC?
The most common challenges include:
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Poor resolution: Due to the structural similarity of the isomers, achieving baseline separation can be difficult.
-
Peak tailing: The acidic nature of the carboxylic acid group and potential secondary interactions with the stationary phase can lead to asymmetrical peaks.
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Broad peaks: This can result from various factors including poor column efficiency, extra-column volume, or sample overload.
-
Retention time drift: Inconsistent mobile phase composition or temperature fluctuations can cause shifts in retention times, affecting reproducibility.
Q2: What is a good starting point for an HPLC method for separating these isomers?
A reversed-phase HPLC method is a suitable starting point. Based on methods for similar compounds, a C18 column with an acidic mobile phase is recommended to ensure the carboxylic acid group is protonated and to minimize peak tailing. A typical starting method is detailed in the Experimental Protocols section below.
Q3: How does the mobile phase pH affect the separation?
The mobile phase pH is a critical parameter. Since 5-acetamido-2-chlorobenzoic acid is an acidic compound, maintaining a low pH (ideally 2-3) will suppress the ionization of the carboxylic acid group. This leads to increased retention on a reversed-phase column and generally results in sharper, more symmetrical peaks. Operating near the pKa of the analyte can lead to peak distortion and tailing.
Q4: What are the likely isomeric impurities I might encounter?
During the synthesis of 5-acetamido-2-chlorobenzoic acid, several positional isomers can be formed as impurities. The most common isomers would involve different substitution patterns of the acetamido and chloro groups on the benzoic acid ring.
Troubleshooting Guides
Issue 1: Poor Resolution Between Isomers
Symptoms:
-
Overlapping peaks for the isomers.
-
Resolution value (Rs) less than 1.5.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a tailing factor > 1.2.
Primary Cause:
-
Secondary interactions between the analyte and the stationary phase, often due to ionized silanol groups on the silica support.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Data Presentation
Table 1: Potential Isomers of 5-acetamido-2-chlorobenzoic Acid
| Compound Name | Position of Acetamido Group | Position of Chloro Group |
| 5-acetamido-2-chlorobenzoic acid | 5 | 2 |
| 3-acetamido-2-chlorobenzoic acid | 3 | 2 |
| 4-acetamido-2-chlorobenzoic acid | 4 | 2 |
| 2-acetamido-5-chlorobenzoic acid | 2 | 5 |
| 3-acetamido-5-chlorobenzoic acid | 3 | 5 |
| 2-acetamido-3-chlorobenzoic acid | 2 | 3 |
Table 2: Hypothetical Chromatographic Data Under Different Conditions
| Condition | Analyte | Retention Time (min) | Tailing Factor (Tf) | Resolution (Rs) |
| Optimal | 4-acetamido-2-chlorobenzoic acid | 5.2 | 1.1 | - |
| 5-acetamido-2-chlorobenzoic acid | 6.5 | 1.1 | 2.1 | |
| 3-acetamido-2-chlorobenzoic acid | 7.8 | 1.2 | 2.3 | |
| Sub-optimal (High pH) | 4-acetamido-2-chlorobenzoic acid | 4.1 | 1.8 | - |
| 5-acetamido-2-chlorobenzoic acid | 4.9 | 1.9 | 1.1 | |
| 3-acetamido-2-chlorobenzoic acid | 5.8 | 1.7 | 1.3 | |
| Sub-optimal (Low Organic) | 4-acetamido-2-chlorobenzoic acid | 8.3 | 1.2 | - |
| 5-acetamido-2-chlorobenzoic acid | 10.2 | 1.2 | 2.5 | |
| 3-acetamido-2-chlorobenzoic acid | 12.5 | 1.3 | 2.8 |
Experimental Protocols
Proposed HPLC Method for Separation of Isomers
This method is a recommended starting point and may require further optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 20% B
-
1-10 min: 20% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol for Mobile Phase pH Adjustment
-
Prepare the aqueous component of the mobile phase (e.g., 0.1% phosphoric acid in water).
-
Use a calibrated pH meter to measure the pH.
-
Adjust the pH to the desired value (e.g., 2.5) using small additions of a concentrated acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide).
-
Filter the aqueous mobile phase through a 0.45 µm membrane filter before use.
-
Mix with the organic component (acetonitrile) in the desired proportions.
Visualizations
Effect of Mobile Phase pH on Analyte Ionization
Caption: Effect of mobile phase pH on analyte ionization and retention.
General Experimental Workflow
Caption: General experimental workflow for HPLC analysis.
References
Technical Support Center: Scaling Up the Synthesis of 5-(Acetylamino)-2-chlorobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of 5-(Acetylamino)-2-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the N-acetylation of 5-amino-2-chlorobenzoic acid. This is typically achieved by reacting the starting amine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base. For larger scale operations, acetic anhydride is often preferred due to its lower cost and easier handling compared to acetyl chloride.
Q2: What are the critical process parameters to monitor during the acetylation reaction at scale?
A2: When scaling up the acetylation of 5-amino-2-chlorobenzoic acid, several parameters are crucial for ensuring high yield, purity, and safety:
-
Temperature Control: The acetylation reaction is exothermic. It is essential to have efficient cooling and to control the rate of addition of the acetylating agent to maintain the desired reaction temperature. Runaway reactions can lead to side product formation and pose a safety risk.
-
Rate of Reagent Addition: A slow, controlled addition of the acetylating agent prevents localized high concentrations and temperature spikes, which can lead to the formation of impurities.
-
pH Control During Work-up: The isolation of the final product is highly dependent on pH. Adjusting the pH of the aqueous solution is critical for maximizing the precipitation of this compound while leaving unreacted starting materials and byproducts in solution.
-
Purity of Starting Material: Using high-purity 5-amino-2-chlorobenzoic acid is important, as impurities can be carried through the synthesis, complicating the purification of the final product.
Q3: How can I effectively monitor the reaction's progress?
A3: On a laboratory or pilot scale, reaction progress can be monitored effectively using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting amine and the formation of the acetylated product. For large-scale production, at-line or in-line process analytical technology (PAT) can be employed for real-time monitoring.
Q4: What are the expected yield and purity for this synthesis?
Q5: What are the primary safety considerations when scaling up this synthesis?
A5: The primary safety concerns are the exothermic nature of the acetylation reaction and the handling of corrosive materials. Acetic anhydride and acetyl chloride are corrosive and lachrymatory. The reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn. On a larger scale, a closed-system reactor is recommended to minimize exposure. Ensure that an appropriate quenching agent is readily available in case of a thermal runaway.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction. | - Increase reaction time.- Increase the stoichiometry of the acetylating agent.- Ensure the reaction temperature is optimal. |
| Product loss during work-up and isolation. | - Optimize the pH for precipitation.- Minimize the amount of solvent used for washing the product.- Ensure complete precipitation by adequate cooling before filtration. | |
| Side reactions. | - Ensure the purity of the starting material.- Maintain strict temperature control to avoid side product formation. | |
| Product Purity Issues | Unreacted starting material (5-amino-2-chlorobenzoic acid) detected. | - This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low Product Yield". |
| Formation of di-acetylated or other byproducts. | - This can be caused by excessive temperature or a large excess of the acetylating agent. Optimize reaction conditions. | |
| Discoloration of the final product. | - Impurities in the starting material or solvent can cause discoloration.- Perform a recrystallization step with a suitable solvent system (e.g., ethanol/water).- Treatment with activated carbon during recrystallization can help remove colored impurities. | |
| Poor Solubility of Starting Material | The starting material, 5-amino-2-chlorobenzoic acid, has limited solubility in some organic solvents. | - The reaction can be run as a slurry.- Consider using a co-solvent system.- For some methods, the amine can be dissolved in an aqueous basic solution before adding the acetylating agent. |
| Difficult Filtration | The precipitated product consists of very fine particles, leading to slow filtration. | - Control the rate of precipitation by slow addition of the acid during work-up.- Allow the precipitate to age (stir for a period after precipitation) to increase particle size.- Consider using a different recrystallization solvent to obtain larger crystals. |
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride and Sodium Acetate
This protocol is a common and scalable method for the acetylation of aromatic amines.
Materials:
-
5-amino-2-chlorobenzoic acid
-
Acetic anhydride
-
Sodium acetate
-
Glacial acetic acid (as solvent, optional)
-
Deionized water
-
Ethanol (for recrystallization)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 5-amino-2-chlorobenzoic acid (1.0 eq) and sodium acetate (1.2 eq). If desired, glacial acetic acid can be used as a solvent.
-
Reagent Addition: While stirring, slowly add acetic anhydride (1.1 - 1.5 eq) to the mixture, maintaining the temperature between 20-40 °C. The reaction is exothermic, and cooling may be required.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and quench by the slow addition of water.
-
Precipitation: Acidify the aqueous mixture with hydrochloric acid to a pH of 3-4 to precipitate the product.
-
Isolation: Cool the slurry to 0-5 °C and stir for at least 1 hour. Collect the solid product by filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve the desired purity.
Data Presentation
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio | 5-amino-2-chlorobenzoic acid : Acetic Anhydride : Sodium Acetate = 1 : 1.1-1.5 : 1.2 | The excess of acetic anhydride ensures complete reaction. Sodium acetate acts as a base to neutralize the acetic acid byproduct. |
| Reaction Temperature | 20 - 50 °C | The reaction is exothermic; temperature control is crucial for scalability and purity. |
| Reaction Time | 2 - 6 hours | Dependent on scale and temperature. Reaction completion should be monitored by TLC or HPLC. |
| Typical Yield | 85 - 95% (crude) | Yields can be lower after purification. Based on similar reactions.[1] |
| Purity | >99% (after recrystallization) | Purity is highly dependent on the effectiveness of the purification process. |
Visualizations
References
Preventing degradation of 5-acetamido-2-chlorobenzoic acid during storage
This technical support center provides guidance on the proper storage and handling of 5-acetamido-2-chlorobenzoic acid to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of 5-acetamido-2-chlorobenzoic acid, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing or browning of the powder) | 1. Photodegradation: Exposure to UV or visible light.[1] 2. Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or heat. 3. Contamination: Presence of impurities that are less stable. | 1. Store the compound in an amber or opaque container to protect it from light.[1] 2. Store under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical. 3. Ensure proper sealing of the container to prevent exposure to air and moisture.[2][3][4] |
| Change in physical state (e.g., clumping) | Hygroscopicity: Absorption of moisture from the atmosphere. | 1. Store in a desiccator or a controlled low-humidity environment. 2. Ensure the container is tightly sealed after each use.[2][3][4] |
| Decreased purity or presence of unexpected peaks in analysis (e.g., HPLC) | 1. Hydrolysis: Breakdown of the acetamido group, especially in the presence of moisture and acidic or basic contaminants. 2. Thermal Degradation: Decomposition due to exposure to high temperatures. | 1. Avoid storage in humid conditions and ensure the compound is handled in a dry environment. 2. Store at recommended cool temperatures, avoiding extreme heat.[2][3] |
| Poor solubility compared to a fresh batch | Formation of less soluble degradation products or polymers. | 1. Re-evaluate the purity of the material using a suitable analytical method like HPLC. 2. If degradation is confirmed, it is recommended to use a fresh batch of the compound for experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 5-acetamido-2-chlorobenzoic acid?
A1: To ensure the long-term stability of 5-acetamido-2-chlorobenzoic acid, it should be stored in a cool, dry, and dark place.[1][2][3] The recommended storage temperature is between 2°C and 8°C. The container should be tightly sealed to protect it from moisture and air.[2][3][4] For sensitive applications, storing under an inert atmosphere is advisable.
Q2: How does humidity affect the stability of this compound?
A2: 5-acetamido-2-chlorobenzoic acid, like many carboxylic acids and amides, can be susceptible to moisture. High humidity can lead to the absorption of water, which may cause the powder to clump and can facilitate hydrolytic degradation of the acetamido group. It is crucial to store the compound in a low-humidity environment, such as in a desiccator.
Q3: Is 5-acetamido-2-chlorobenzoic acid sensitive to light?
Q4: What are the likely degradation products of 5-acetamido-2-chlorobenzoic acid?
A4: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Hydrolysis of the acetamido group to yield 5-amino-2-chlorobenzoic acid and acetic acid.
-
Decarboxylation at elevated temperatures to produce 4-chloroacetanilide.
Q5: What type of container is best for storing this compound?
A5: A well-sealed, airtight container made of an inert material such as amber glass is ideal. This will protect the compound from light, moisture, and atmospheric oxygen.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of 5-acetamido-2-chlorobenzoic acid and separate it from its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
5-acetamido-2-chlorobenzoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Methanol (HPLC grade)
2. Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of 5-acetamido-2-chlorobenzoic acid (typically around 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of 5-acetamido-2-chlorobenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
4. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies.
Protocol 2: Forced Degradation Studies
Forced degradation studies are conducted to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[5][6][7]
1. Acid Hydrolysis:
-
Dissolve 5-acetamido-2-chlorobenzoic acid in a solution of 0.1 M HCl in a 1:1 ratio of solvent to acid.
-
Heat the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve 5-acetamido-2-chlorobenzoic acid in a solution of 0.1 M NaOH in a 1:1 ratio of solvent to base.
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve 5-acetamido-2-chlorobenzoic acid in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Analyze the sample by HPLC.
4. Thermal Degradation:
-
Place the solid compound in a hot air oven at a high temperature (e.g., 105°C) for 24 hours.
-
Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of the compound (e.g., 1 mg/mL in methanol) to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[8]
-
Analyze the sample by HPLC.
Visualizations
Caption: Relationship between storage conditions and stability.
Caption: Troubleshooting workflow for degradation issues.
Caption: Potential degradation pathways.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. ehs.com [ehs.com]
- 3. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 4. snowhitechem.com [snowhitechem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Recrystallization of 2-Chloro-5-Nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-chloro-5-nitrobenzoic acid via recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 2-chloro-5-nitrobenzoic acid?
A1: Pure 2-chloro-5-nitrobenzoic acid is typically an off-white to pale yellow crystalline powder.[1][2][3] There is some variation in the reported melting point in literature, generally ranging from 162°C to 229°C.[1][2][3] A sharp melting point within a narrow range (e.g., 164-165°C or 227-229°C) is a good indicator of purity.[1][4]
Q2: What are the common impurities in crude 2-chloro-5-nitrobenzoic acid?
A2: The most common impurity is the isomeric 2-chloro-3-nitrobenzoic acid, which often forms as a significant byproduct during the nitration of o-chlorobenzoic acid.[5] Residual starting material, o-chlorobenzoic acid, may also be present.[4]
Q3: Which solvents are suitable for the recrystallization of 2-chloro-5-nitrobenzoic acid?
A3: Based on available data, boiling water is a commonly used and effective solvent for the recrystallization of 2-chloro-5-nitrobenzoic acid.[4] Dilute ethanol has also been mentioned as a potential solvent.[6] The compound is also soluble in other organic solvents like acetone and methanol, and sparingly soluble in DMSO.[1][7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q4: How can I remove colored impurities during recrystallization?
A4: If your solution of 2-chloro-5-nitrobenzoic acid is colored, you can add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Use activated carbon sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used: The solution is not supersaturated upon cooling. | - Boil off some of the solvent to increase the concentration of the solute. Be careful not to evaporate too much. |
| - The cooling process is too slow or incomplete: The solution has not reached a low enough temperature for crystallization to occur. | - Cool the solution in an ice bath to further decrease the solubility of the compound. | |
| - Supersaturation without nucleation: The solution is supersaturated, but crystal growth has not been initiated. | - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure 2-chloro-5-nitrobenzoic acid to induce crystallization.[8] | |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute. | - Choose a solvent with a lower boiling point. |
| - The solution is cooled too rapidly. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| - High concentration of impurities. | - Add a small amount of additional hot solvent to the oily mixture and reheat until the oil dissolves, then cool slowly. | |
| Low Purity of Crystals (e.g., broad melting point range) | - Co-precipitation of impurities: The undesired isomer (2-chloro-3-nitrobenzoic acid) or other impurities are crystallizing along with the product. | - Perform a second recrystallization. - Optimize the solvent system. A different solvent or a mixed solvent system may provide better selectivity. |
| - Crystals were not washed properly: Impurities from the mother liquor remain on the crystal surfaces. | - Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. This will dissolve the impurities without dissolving a significant amount of the product. | |
| Low Yield | - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor even after cooling. | - Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| - Premature crystallization during hot filtration. | - Preheat the funnel and filter paper with hot solvent before filtering the hot solution. | |
| - Washing with too much or warm solvent. | - Use a minimal amount of ice-cold solvent for washing the crystals. |
Experimental Protocols
Protocol 1: Recrystallization from Boiling Water[5]
-
Dissolution: In a fume hood, place the crude 2-chloro-5-nitrobenzoic acid in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling on a hot plate with stirring. Gradually add more hot deionized water until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 80°C) to a constant weight.[5]
Data Presentation
Table 1: Physical Properties of 2-Chloro-5-nitrobenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO₄ | [1][2][3] |
| Molecular Weight | 201.57 g/mol | [2][9] |
| Appearance | Off-white to pale yellow crystalline powder | [1][2][3][9] |
| Melting Point | 162 - 229 °C (range from various sources) | [1][2][3] |
| Solubility | Soluble in water, ethanol, acetone, and other organic solvents. Slightly soluble in DMSO. | [1][7][9] |
Visualizations
Caption: Experimental workflow for the recrystallization of 2-chloro-5-nitrobenzoic acid.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-5-nitrobenzoic Acid | CAS 2516-96-3 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. prepchem.com [prepchem.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Naarini Molbio Pharma [naarini.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. 2-Chloro-5-Nitro Benzoic Acid Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-ones: 5-(Acetylamino)-2-chlorobenzoic Acid versus Other Benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of core heterocyclic scaffolds is a cornerstone of medicinal chemistry. This guide provides an objective comparison of 5-(acetylamino)-2-chlorobenzoic acid and other substituted benzoic acid derivatives as precursors for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-ones, a class of compounds with significant interest in drug discovery.
The synthesis of 2-methyl-4H-3,1-benzoxazin-4-ones is commonly achieved through the cyclization of substituted anthranilic acids with acetic anhydride. This reaction provides a straightforward route to this valuable heterocyclic system. The choice of substituents on the anthranilic acid ring, however, can significantly influence the reaction's efficiency and outcome. This guide delves into a comparative analysis of reported yields for this transformation, with a special focus on the performance of this compound in this context.
Performance Comparison in Benzoxazinone Synthesis
The reaction of substituted anthranilic acids with acetic anhydride to yield 2-methyl-4H-3,1-benzoxazin-4-ones is a well-established synthetic method.[1][2] The efficiency of this cyclization is influenced by the electronic nature of the substituents on the benzoic acid ring. Electron-withdrawing groups can impact the nucleophilicity of the amino group and the overall reactivity of the substrate.
While a direct, side-by-side comparative study under identical conditions is not extensively documented in the literature, a compilation of reported yields from various sources for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-ones from different substituted anthranilic acids provides valuable insights.
| Starting Material (Substituted Anthranilic Acid) | Product (Substituted 2-Methyl-4H-3,1-benzoxazin-4-one) | Reported Yield (%) | Reference |
| Anthranilic acid | 2-Methyl-4H-3,1-benzoxazin-4-one | 79-100% | [1] |
| 5-Chloroanthranilic acid | 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | High (not specified) | [3] |
| 5-Bromoanthranilic acid | 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | High (not specified) | [2] |
| 5-Nitroanthranilic acid | 6-Nitro-2-methyl-4H-3,1-benzoxazin-4-one | Lower yield (51%) in a related reaction | [3] |
| 4-Methoxy-anthranilic acid | 7-Methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one | 87-88% | [4] |
| This compound | 6-Acetamido-7-chloro-2-methyl-4H-3,1-benzoxazin-4-one | Data not available | N/A |
Analysis of Substituent Effects:
Generally, anthranilic acids with electron-donating or neutral substituents tend to provide good to excellent yields in the cyclization reaction with acetic anhydride. For instance, the unsubstituted anthranilic acid and 4-methoxy-anthranilic acid give high yields of the corresponding benzoxazinones.[1][4] Halogenated derivatives such as 5-chloro- and 5-bromoanthranilic acid are also reported to produce high yields.[2][3]
Conversely, strongly electron-withdrawing groups, such as a nitro group, can diminish the yield. In a related synthesis of benzoxazinones, the presence of a nitro group on the anthranilic acid resulted in a significantly lower yield of 51%.[3] This is likely due to the decreased nucleophilicity of the amino group, which is crucial for the initial acylation and subsequent cyclization.
Experimental Protocols
A detailed experimental protocol for the synthesis of the parent 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid is provided below. This can serve as a foundational method for the synthesis of substituted analogs.
Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid [1]
Materials:
-
Anthranilic acid (2-aminobenzoic acid)
-
Acetic anhydride
-
Porcelain chips
-
Petroleum ether (40-60°C)
-
Ethanol
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
TLC plates (Silica gel, EA:n-hexane 1:1)
Procedure:
-
In a 250 mL round-bottom flask, combine anthranilic acid (1.37 g, 0.01 mol) and acetic anhydride (15 mL, excess) with a few porcelain chips.
-
Reflux the mixture at 35-40°C for 50-55 minutes using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate: n-hexane (1:1).
-
Once the reaction is complete, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
To the resulting solid residue, add petroleum ether (40-60°C) to extract the 2-methyl-4H-3,1-benzoxazin-4-one. Repeat the extraction to ensure complete recovery of the product.
-
Combine the petroleum ether extracts and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure crystals of 2-methyl-4H-3,1-benzoxazin-4-one.
Expected Yield: 79% Melting Point: 80-82°C
Visualizing the Synthesis and its Logic
To better understand the synthetic pathway and its strategic importance, the following diagrams illustrate the general reaction and a logical workflow for its application in drug discovery.
Caption: General reaction scheme for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one derivatives.
Caption: A logical workflow illustrating the role of benzoxazinone synthesis in drug discovery.
References
- 1. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparing the efficacy of analgesic agents derived from 5-acetamido-2-chlorobenzoic acid
A comprehensive guide for researchers and drug development professionals on the comparative analgesic efficacy of novel derivatives of 5-acetamido-2-hydroxybenzoic acid, with a focus on experimental data and underlying mechanisms of action.
This guide provides an objective comparison of the analgesic performance of newly synthesized derivatives of 5-acetamido-2-hydroxybenzoic acid against parent compounds and established analgesics. The information presented is collated from recent preclinical studies and is intended to inform further research and development in the field of pain management.
Comparative Analgesic Efficacy
Recent studies have focused on the synthesis and evaluation of new derivatives of 5-acetamido-2-hydroxybenzoic acid with the aim of enhancing analgesic activity and improving safety profiles. The primary mechanism of action for these compounds is believed to be the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory and pain pathway.[1][2][3]
The analgesic potential of these compounds has been primarily assessed using rodent models of nociception, including the acetic acid-induced writhing test and the hot plate test. These assays evaluate responses to chemical and thermal pain stimuli, respectively.
Data Summary
The following table summarizes the quantitative data on the analgesic efficacy of 5-acetamido-2-hydroxybenzoic acid and its derivatives from preclinical studies.
| Compound | Test | Dose (mg/kg) | % Inhibition of Writhing | Latency Time (seconds) | Reference |
| 5-acetamido-2-hydroxybenzoic acid (PS1) | Writhing Test | 20 | 52% | - | [1] |
| 5-acetamido-2-hydroxybenzoic acid (PS1) | Writhing Test | 50 | 83% | - | [1] |
| Derivative PS3 | Writhing Test | 20 | 74% | - | [1][2] |
| Derivative PS3 | Writhing Test | 50 | 75% | - | [1][2] |
| Flusalazine | Writhing Test | 25 | 64% | - | [4] |
| Flusalazine | Writhing Test | 50 | 63% | - | [4] |
| Flusalazine | Writhing Test | 100 | 68.8% | - | [4] |
| Flusalazine | Writhing Test | 250 | 70.2% | - | [4] |
| Aspirin | Writhing Test | 25-300 | 52.7-70.3% | - | [4] |
| Indomethacin | Writhing Test | 10, 100 | 62.7-73.5% | - | [4] |
| Flusalazine | Hot Plate Test | 25 | - | Increased | [4] |
| Flusalazine | Hot Plate Test | 100 | - | Increased | [4] |
| Aspirin | Hot Plate Test | 300 | - | Increased | [4] |
| Indomethacin | Hot Plate Test | 10 | - | Increased | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acetic Acid-Induced Writhing Test
This test is a widely used model for screening peripheral analgesic activity.
-
Animal Model: Swiss mice are typically used.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compounds, vehicle (control), or a standard analgesic (e.g., aspirin, indomethacin) are administered orally or intraperitoneally.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
The number of writhes is counted for a specific duration (e.g., 20 minutes).
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. A significant reduction in the number of writhes indicates analgesic activity.[4][5]
Hot Plate Test
The hot plate test is a common method for assessing central analgesic activity.
-
Animal Model: Mice are generally used.
-
Procedure:
-
The animals are placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
The latency time for the animal to exhibit a pain response (e.g., licking its paws or jumping) is recorded.
-
The test compounds, vehicle, or a standard analgesic (e.g., morphine) are administered.
-
The latency time is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: A significant increase in the latency time compared to the baseline or control group indicates a central analgesic effect.[4][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for the analgesic action of these compounds and a typical experimental workflow for their evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 5-(Acetylamino)-2-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of 5-(Acetylamino)-2-chlorobenzoic acid. The document outlines detailed experimental protocols and presents supporting data to assist in the selection of the most suitable analytical technique for research, quality control, and drug development purposes. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Acid-Base Titration.
Overview of Analytical Methods
The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. This guide compares four common analytical techniques, highlighting their respective strengths and weaknesses.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a highly specific, sensitive, and robust method for the analysis of non-volatile and thermally labile compounds like this compound.
Experimental Protocol: RP-HPLC
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis (e.g., 245 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Dilute with the mobile phase if necessary.
-
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Performance Metric | Typical Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.15% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Signal-to-Noise ratio ≥ 10:1 |
| Specificity | No interference from placebo and potential impurities | Peak purity > 99.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile carboxylic acids like this compound, a derivatization step is necessary to increase volatility.
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Weigh accurately about 1 mg of the sample or standard into a vial.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Data Presentation: GC-MS Method Validation Parameters
| Validation Parameter | Performance Metric | Typical Acceptance Criteria |
| Linearity (R²) | 0.9991 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.8% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 1.2% | ≤ 2.0% |
| - Intermediate Precision | 1.8% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Signal-to-Noise ratio ≥ 10:1 |
| Specificity | Unique mass spectrum and retention time for the derivatized analyte | No co-eluting peaks with the same mass spectrum |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantitative analysis of compounds with chromophores. Its specificity can be limited in the presence of interfering substances that absorb at similar wavelengths.
Experimental Protocol: UV-Vis Spectrophotometry
-
Spectrophotometer: A calibrated UV-Vis spectrophotometer.
-
Solvent: Methanol or a suitable buffer in which the analyte is stable and soluble.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm. Let's assume a λmax of 245 nm.
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover a linear absorbance range (typically 0.1 to 1.0 AU).
-
Sample Solution: Prepare a sample solution with a concentration that falls within the established calibration range.
-
Data Presentation: UV-Vis Spectrophotometry Validation Parameters
| Validation Parameter | Performance Metric | Typical Acceptance Criteria |
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.0% - 101.0% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.95% | ≤ 2.0% |
| - Intermediate Precision | 1.35% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | Based on visual evaluation or S/N ratio |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | Based on acceptable precision and accuracy |
| Specificity | Limited; susceptible to interference from UV-absorbing impurities | Spectral comparison and analysis in the presence of potential impurities |
Acid-Base Titration
This classical analytical technique is suitable for the assay of acidic compounds like this compound. It is a cost-effective and straightforward method, though it may lack the specificity of chromatographic techniques.
Experimental Protocol: Acid-Base Titration
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Indicator: Phenolphthalein solution or a pH meter for potentiometric titration.
-
Solvent: A mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the analyte.
-
Procedure:
-
Accurately weigh a suitable amount of the sample and dissolve it in the solvent mixture.
-
Add a few drops of phenolphthalein indicator or immerse a calibrated pH electrode.
-
Titrate with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent pink color for the indicator or the equivalence point in the potentiometric titration curve).
-
Record the volume of NaOH consumed.
-
Data Presentation: Titration Method Validation Parameters
| Validation Parameter | Performance Metric | Typical Acceptance Criteria |
| Linearity (R²) | 0.9999 | ≥ 0.999 |
| Accuracy (% Assay) | 99.8% - 100.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.5% | ≤ 1.0% |
| - Intermediate Precision | 0.8% | ≤ 2.0% |
| Specificity | Low; will titrate any acidic impurity | Analysis of known impurities to assess interference |
Method Comparison and Recommendations
| Feature | HPLC | GC-MS | UV-Vis Spectrophotometry | Acid-Base Titration |
| Specificity | High | Very High | Low to Medium | Low |
| Sensitivity | High | Very High | Medium | Low |
| Sample Throughput | Medium | Low (due to derivatization) | High | High |
| Cost per Sample | Medium | High | Low | Very Low |
| Ease of Use | Requires skilled operator | Requires skilled operator | Simple | Simple |
| Impurity Profiling | Excellent | Excellent | Not suitable | Not suitable |
Recommendations:
-
For routine quality control and assay where high specificity and sensitivity are paramount, HPLC is the recommended method.
-
For identification and quantification of volatile impurities or when very high sensitivity is required, GC-MS after derivatization is the method of choice.
-
For preliminary or rapid estimations where cost is a major consideration and the sample matrix is simple, UV-Vis Spectrophotometry can be a viable option.
-
For a simple, cost-effective assay of the bulk drug substance where interfering acidic or basic impurities are known to be absent or present at negligible levels, Acid-Base Titration is a suitable method.
Visualization of Analytical Method Validation Workflow
The following diagram illustrates the general workflow for the validation of an analytical method as per ICH guidelines.
Caption: A flowchart illustrating the key stages of analytical method validation.
Potential Impurities and Specificity
The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For this compound, potential impurities could arise from the starting materials, by-products of the synthesis, or degradation.
Potential Impurities:
-
Starting Materials: e.g., 2-amino-5-chlorobenzoic acid.
-
By-products: Isomeric compounds or products from incomplete reactions.
-
Degradation Products: Hydrolysis of the acetylamino group under acidic or basic conditions could yield 2-amino-5-chlorobenzoic acid.
Specificity of the Discussed Methods:
-
HPLC and GC-MS: These chromatographic techniques offer high specificity as they can separate the main analyte from its impurities based on their physicochemical properties (retention time and, for MS, mass-to-charge ratio).
-
UV-Vis Spectrophotometry: This method has lower specificity as impurities with similar chromophores will interfere with the analysis.
-
Acid-Base Titration: This method is non-specific as it will titrate any acidic or basic components in the sample, including acidic impurities or degradation products.
For impurity profiling and stability studies, stability-indicating methods like HPLC and GC-MS are essential. Forced degradation studies should be performed to demonstrate that the analytical method can effectively separate and quantify the analyte from its degradation products.
A Comparative Guide to Synthetic Routes for 5-acetamido-2-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 5-acetamido-2-chlorobenzoic acid, a key intermediate in various pharmaceutical and chemical applications. The routes are evaluated based on reaction steps, yields, purity, and experimental conditions to aid in the selection of the most appropriate method for laboratory and industrial-scale synthesis.
Route 1: Synthesis from 2-Chlorobenzoic Acid
This three-step synthesis begins with the commercially available 2-chlorobenzoic acid and proceeds through nitration, reduction, and acetylation. This route is well-documented with reliable yield and purity data available for each step.
Data Presentation: Route 1
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1a | Nitration | 2-Chlorobenzoic acid | Conc. H₂SO₄, HNO₃ | 2-Chloro-5-nitrobenzoic acid | 85-98 | >99 |
| 1b | Reduction | 2-Chloro-5-nitrobenzoic acid | Fe powder, NH₄Cl, Ethanol/Water | 5-Amino-2-chlorobenzoic acid | 95.1 | 99.1 |
| 1c | Acetylation | 5-Amino-2-chlorobenzoic acid | Acetic anhydride | 5-Acetamido-2-chlorobenzoic acid | ~90 (Estimated) | High |
Experimental Protocols: Route 1
Step 1a: Nitration of 2-Chlorobenzoic Acid to 2-Chloro-5-nitrobenzoic Acid
-
Procedure: In a flask equipped with a stirrer, 32g of 2-chlorobenzoic acid is dissolved in 160g of concentrated sulfuric acid. The solution is cooled to below 0°C using an ice-salt bath. A mixture of 16g of 80% nitric acid and 40g of concentrated sulfuric acid is added dropwise over approximately 1 hour, maintaining the temperature below 0°C. The reaction mixture is stirred at room temperature for 10-12 hours, then slowly heated to 60°C. The mixture is then poured onto 400g of ice, and the precipitated 2-chloro-5-nitrobenzoic acid is collected by filtration. The crude product can be recrystallized from boiling water to yield a pure product.[1]
-
Yield: 92%[1]
-
Purity: High, with recrystallization removing the 2-chloro-3-nitrobenzoic acid isomer.[2]
Step 1b: Reduction of 2-Chloro-5-nitrobenzoic Acid to 5-Amino-2-chlorobenzoic Acid
-
Procedure: To a reaction flask, add 75g of 2-chloro-5-nitrobenzoic acid, 59g of iron powder, 800 mL of ethanol, 150 mL of water, and 115g of ammonium chloride. The mixture is heated to 78-80°C and refluxed for 5 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the hot reaction mixture is filtered, and the solid residue is washed with hot ethanol. The filtrate is concentrated to give the crude product. The crude product is then refluxed in ethyl acetate, cooled, and crystallized to afford the final product.[3]
-
Yield: 95.1%[3]
-
Purity: 99.1%[3]
-
Alternative Reduction: Catalytic hydrogenation using Raney nickel in ethanol under a hydrogen atmosphere can also be employed, reportedly yielding 96% of the product.[4]
Step 1c: Acetylation of 5-Amino-2-chlorobenzoic Acid to 5-Acetamido-2-chlorobenzoic Acid
-
Procedure (General): While a specific protocol for this exact substrate is not detailed in the provided search results, a general procedure for the acetylation of aromatic amines can be followed. 5-amino-2-chlorobenzoic acid is dissolved in a suitable solvent, such as glacial acetic acid or an inert solvent with a base like pyridine. Acetic anhydride (1.1-1.2 equivalents) is added dropwise at a controlled temperature (e.g., 0°C to room temperature). The reaction is stirred for several hours until completion, as monitored by TLC. The product is then isolated by precipitation in water, filtration, and can be purified by recrystallization.
-
Yield: Yields for similar reactions are typically high, often in the range of 89-92%.[5]
-
Purity: Generally high after recrystallization.
Workflow Diagram: Route 1
Caption: Synthetic pathway for Route 1, starting from 2-chlorobenzoic acid.
Route 2: Synthesis from 2-Aminobenzoic Acid (Anthranilic Acid)
This alternative two-step route starts with the readily available 2-aminobenzoic acid. It involves an initial acetylation followed by a regioselective chlorination. While conceptually straightforward, detailed and validated experimental data for the chlorination step is less available in the public domain, presenting a potential challenge for reproducibility and scale-up.
Data Presentation: Route 2
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 2a | Acetylation | 2-Aminobenzoic acid | Acetic anhydride | 2-Acetamidobenzoic acid | Not explicitly stated, but generally high | High |
| 2b | Chlorination | 2-Acetamidobenzoic acid | Chlorinating agent (e.g., SO₂Cl₂, NCS) | 5-Acetamido-2-chlorobenzoic acid | Data not available | Data not available |
Experimental Protocols: Route 2
Step 2a: Acetylation of 2-Aminobenzoic Acid to 2-Acetamidobenzoic Acid
-
Procedure: In a 25 mL Erlenmeyer flask, 1g of anthranilic acid is combined with 3-4 mL of acetic anhydride. The mixture is gently heated to boiling on a hot plate and maintained at this temperature for 15 minutes, during which all solids should dissolve. The reaction mixture is then cooled to room temperature, and 2 mL of water is added. The mixture is heated to boiling again and then allowed to cool slowly to room temperature to facilitate crystallization. The resulting solid product is isolated by vacuum filtration and washed with a small amount of cold water.[2]
-
Yield: While not quantified in the provided protocol, similar acetylations of amino acids report yields in the range of 89-92%.[5]
-
Purity: The product can be purified by recrystallization.
Step 2b: Chlorination of 2-Acetamidobenzoic Acid to 5-Acetamido-2-chlorobenzoic Acid
-
Yield: Not available.
-
Purity: Not available.
Workflow Diagram: Route 2
Caption: Synthetic pathway for Route 2, starting from 2-aminobenzoic acid.
Comparison and Conclusion
Route 1 stands out as the more established and reliable synthetic pathway to 5-acetamido-2-chlorobenzoic acid. Each step is well-documented with high yields and purities reported in the literature. The starting material, 2-chlorobenzoic acid, is readily available. The multi-step nature of this route is a consideration, but the predictability of the reactions makes it a robust choice for both small-scale and larger-scale synthesis.
Route 2 offers a potentially shorter synthetic sequence. However, the critical chlorination step of 2-acetamidobenzoic acid lacks a detailed and validated experimental protocol in the available literature. This presents a significant challenge in terms of reaction optimization, regioselectivity, and achieving consistent yields and purity. Further research and development would be required to establish this as a viable and efficient alternative to Route 1.
For researchers and drug development professionals seeking a reliable and reproducible synthesis of 5-acetamido-2-chlorobenzoic acid, Route 1 is the recommended approach based on the current body of scientific literature.
References
A Comparative Guide to the Biological Activities of Aminochlorobenzoic Acid Isomers: A Look into the Precursors of 5-(Acetylamino)-2-chlorobenzoic Acid Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of small molecules is paramount. This guide provides a comparative analysis of the biological activities of various isomers of amino-chlorobenzoic acid. While direct comparative data for the acetylated forms are limited in publicly available literature, examining their amino precursors offers valuable insights into their potential pharmacological profiles.
This analysis focuses on the influence of substituent positioning on the benzene ring and its impact on anticancer and antimicrobial activities. The data presented is compiled from various studies to provide a foundation for further research and drug discovery efforts.
Comparative Analysis of Biological Activity
The biological activity of chlorobenzoic acid derivatives is significantly influenced by the position of the amino and chloro substituents on the aromatic ring. While data on the specific isomers of 5-(acetylamino)-2-chlorobenzoic acid is scarce, studies on their unacetylated precursors, the amino-chlorobenzoic acids, provide valuable comparative insights.
Notably, research has highlighted the anticancer potential of some of these isomers. For instance, 2-amino-3-chlorobenzoic acid has demonstrated significant cytotoxic effects against the MDA-MB-231 human breast cancer cell line.[1] In contrast, while derivatives of 4-amino-2-chlorobenzoic acid and 2-amino-5-chlorobenzoic acid have been investigated for potential antimicrobial and anti-inflammatory properties, specific quantitative data on their anticancer activity is less readily available.[2][3]
The structural isomer 2-(acetyloxy)-5-chlorobenzoic acid , which features an acetyloxy group instead of an acetylamino group, has also been investigated and identified as a potent apoptotic agent, suggesting that modifications at this position can yield significant anticancer effects.
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes the available quantitative data on the cytotoxic activity of the most extensively studied isomer in this context.
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) |
| 2-amino-3-chlorobenzoic acid | MDA-MB-231 | 24 h | 26 |
| 2-amino-3-chlorobenzoic acid | MDA-MB-231 | 48 h | 5 |
| 2-amino-3-chlorobenzoic acid | MDA-MB-231 | 72 h | 7.2 |
Table 1: Cytotoxicity (IC₅₀ values) of 2-amino-3-chlorobenzoic acid on MDA-MB-231 breast cancer cells. Data extracted from a study on the isomer of 4-Amino-2-chlorobenzoic acid.[2]
Experimental Protocols
The following methodologies are crucial for understanding and replicating the findings cited in this guide.
Cell Viability (MTT) Assay
This assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic effects of a test compound on cancer cell lines.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (e.g., 2-amino-3-chlorobenzoic acid)
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in DMEM.
-
After 24 hours, replace the existing medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for specified time points (e.g., 24, 48, and 72 hours).
-
Following incubation, add MTT solution to each well and incubate for an additional 4 hours.
-
Dissolve the resulting formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[2][4]
Signaling Pathway and Experimental Workflow
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Studies on 2-amino-3-chlorobenzoic acid suggest that its anticancer activity may be mediated through the modulation of this pathway.[2]
References
A Comparative Guide to Catalytic Performance in the Synthesis of 5-(Acetylamino)-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic and Non-Catalytic Methods for the N-Acetylation of 5-amino-2-chlorobenzoic Acid, Supported by Experimental Data.
The synthesis of 5-(acetylamino)-2-chlorobenzoic acid, a key intermediate in the development of various pharmaceuticals, is a critical process demanding high efficiency and purity. The core of this synthesis lies in the N-acetylation of 5-amino-2-chlorobenzoic acid. While this transformation can be achieved through various methods, the choice of catalyst—or the decision to proceed without one—significantly impacts reaction yield, duration, and environmental footprint. This guide provides a comparative analysis of different approaches to this synthesis, offering valuable insights for process optimization.
Performance Benchmark of Catalytic and Non-Catalytic Systems
The efficacy of different methods for the N-acetylation of aromatic amines, analogous to the synthesis of this compound, can be evaluated based on key performance indicators such as product yield and reaction time under specific conditions. The following table summarizes the performance of notable catalytic and non-catalytic systems based on published experimental data for similar substrates.
| Catalyst System | Acetylating Agent | Substrate Analogue(s) | Yield (%) | Reaction Time | Temperature (°C) | Key Conditions |
| Catalyst-Free | Acetic Anhydride | Aniline and derivatives | High | 30 min | Room Temp. | Solvent-free |
| Acetic Acid | Ethyl Acetate / Butyl Acetate | Variety of amines | Excellent | Not specified | 80-120 | 10 mol% catalyst loading |
| Vinegar (Acetic Acid) | Acetic Anhydride | Aniline, o/m-Nitroaniline | 75-89 | Not specified | Room Temp. | Solvent-free, weakly acidic |
| Carbon-SO₃H | Acetic Anhydride | Aniline and derivatives | 92-97 | 30 min | Room Temp. | Solvent-free, solid acid catalyst |
| Alumina (Al₂O₃) | Acetonitrile | Aniline and derivatives | Excellent | 27 min (residence) | 200 | Continuous-flow, 50 bar |
In-Depth Experimental Protocols
Detailed methodologies for the key synthetic approaches are provided below to facilitate replication and adaptation.
Protocol 1: Catalyst-Free N-Acetylation
This method is noted for its simplicity and efficiency, avoiding the need for a catalyst and organic solvent.
Materials:
-
5-amino-2-chlorobenzoic acid
-
Acetic anhydride
Procedure:
-
In a suitable reaction vessel, combine 5-amino-2-chlorobenzoic acid and a molar excess of acetic anhydride.
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.
-
Upon completion, the reaction mixture is worked up by adding cold water to precipitate the product and quench the excess acetic anhydride.
-
The solid product is collected by filtration, washed with water, and dried.
Protocol 2: Acetic Acid Catalyzed N-Acetylation
This protocol utilizes a weak acid catalyst and an ester as the acyl source, offering an alternative to the more reactive acetic anhydride.[1]
Materials:
-
5-amino-2-chlorobenzoic acid
-
Ethyl acetate or Butyl acetate
-
Acetic acid (catalyst)
Procedure:
-
To a solution of 5-amino-2-chlorobenzoic acid in ethyl acetate or butyl acetate, add a catalytic amount of acetic acid (e.g., 10 mol%).
-
Heat the reaction mixture to a temperature between 80-120°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture and isolate the product through standard purification techniques such as crystallization or chromatography.
Protocol 3: N-Acetylation using a Solid Acid Catalyst (Carbon-SO₃H)
This environmentally benign approach employs a reusable solid acid catalyst.[2]
Materials:
-
5-amino-2-chlorobenzoic acid
-
Acetic anhydride
-
Carbon-SO₃H catalyst
Procedure:
-
In a reaction vessel, mix 5-amino-2-chlorobenzoic acid, acetic anhydride, and the Carbon-SO₃H catalyst.
-
Stir the solvent-free mixture at room temperature for approximately 30 minutes.
-
After the reaction, the solid catalyst can be recovered by filtration.
-
The product is isolated from the filtrate by precipitation with water, followed by filtration and drying.
Visualizing the Synthetic Pathways and Performance Comparison
To better illustrate the processes and aid in decision-making, the following diagrams have been generated.
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Logical Comparison of Synthetic Methods for this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of several common flavonoids, a diverse group of polyphenolic compounds found in plants.[1] Flavonoids are recognized for their antioxidant and anti-inflammatory activities, which are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] This analysis focuses on a selection of well-studied flavonoids—Quercetin, Luteolin, Kaempferol, and Apigenin—and presents supporting experimental data to evaluate their potential as anti-inflammatory agents.
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[4] Upon stimulation by inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[4][5] This process frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target inflammatory genes.[5][6]
Flavonoids exert significant anti-inflammatory effects by intervening at multiple points in this cascade, most notably by inhibiting IKK activity, which prevents IκBα degradation and subsequent NF-κB activation.[5][7]
Data Presentation: Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected flavonoids against key inflammatory mediators. These values are compiled from different studies and are intended for comparative purposes. Direct comparison may be limited due to variations in experimental conditions, such as cell lines and incubation times.
| Flavonoid | Target / Assay | Cell Line | IC50 Value (µM) | Reference |
| Quercetin | Nitric Oxide (NO) Production | RAW 264.7 | ~15.5 | [8] |
| TNF-α Production | RAW 264.7 | 1.0 | [1] | |
| Luteolin | Nitric Oxide (NO) Production | RAW 264.7 | ~18.3 | [8] |
| TNF-α Production | Canine PBMCs | Significant reduction at 25 µg/mL (~87 µM) | [9] | |
| Kaempferol | Nitric Oxide (NO) Production | RAW 264.7 | ~25.2 | [8] |
| Apigenin | Nitric Oxide (NO) Production | RAW 264.7 | >50 | [8] |
Note: The IC50 values for NO production were estimated from graphical data presented in the cited study.[8] Luteolin's effect on TNF-α is noted as significant but a precise IC50 was not provided.
Based on the available data, quercetin and luteolin demonstrate potent inhibitory effects on the production of inflammatory mediators.[1][8][9] Quercetin, in particular, shows very strong inhibition of TNF-α production with an IC50 value in the low micromolar range.[1] Both quercetin and luteolin are more potent inhibitors of nitric oxide production than kaempferol and apigenin in LPS-stimulated macrophages.[8]
Experimental Protocols
A standard and widely accepted method for evaluating the anti-inflammatory potential of compounds in vitro is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage (RAW 264.7) cells.
This assay measures the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, by macrophages that have been stimulated with LPS, a component of bacterial cell walls.
1. Cell Culture and Seeding:
-
Cell Line: Murine macrophage RAW 264.7 cells.[10]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[11]
-
Procedure: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2. For the assay, cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[10]
2. Compound Treatment and Stimulation:
-
After the initial 24-hour incubation, the culture medium is removed.[12]
-
Cells are then treated with fresh medium containing various concentrations of the test compounds (e.g., Quercetin, Luteolin) for a pre-incubation period of 1-2 hours.[12][13]
-
Following pre-incubation, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and are incubated for an additional 20-24 hours.[13][14]
3. Measurement of Nitric Oxide (Nitrite):
-
NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.[10]
-
Griess Reagent: An equal volume of supernatant (e.g., 100 µL) from each well is mixed with an equal volume of Griess Reagent (typically a solution of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[10]
-
The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction.[10][13]
4. Data Analysis:
-
The absorbance of the resulting colored product is measured spectrophotometrically at a wavelength of 540 nm.[10][14]
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.[13]
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells that were not treated with a test compound. IC50 values are then determined from the dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Efficacy of 5-acetamido-2-hydroxybenzoic Acid Derivatives as NSAIDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 5-acetamido-2-hydroxybenzoic acid derivatives as non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail their analgesic and anti-inflammatory activities, supported by experimental data, and explore their mechanism of action through the inhibition of cyclooxygenase (COX) enzymes.
Executive Summary
Derivatives of 5-acetamido-2-hydroxybenzoic acid, a close structural analog of salicylic acid, have demonstrated promising analgesic and anti-inflammatory properties. In-vivo studies show that these compounds can significantly reduce pain responses in chemically-induced pain models and are effective in reducing edema in inflammation models. While direct comparative data against commonly used NSAIDs is still emerging, initial findings suggest that these derivatives are potentially more active than their parent compound, 5-acetamido-2-hydroxybenzoic acid. Their mechanism of action is believed to be similar to other NSAIDs, primarily through the inhibition of COX enzymes, with a potential for selectivity towards COX-2.
Analgesic and Anti-inflammatory Activity
The efficacy of 5-acetamido-2-hydroxybenzoic acid derivatives has been evaluated using standard preclinical models for pain and inflammation.
Analgesic Efficacy: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a visceral pain model used to assess the efficacy of peripherally acting analgesics. Intraperitoneal injection of acetic acid induces abdominal constrictions, and a reduction in the number of these "writhes" indicates an analgesic effect.
Recent studies have investigated the analgesic potential of two derivatives of 5-acetamido-2-hydroxybenzoic acid: a phenyl derivative (PS2) and a benzyl derivative (PS3), compared to the parent compound (PS1). The benzyl derivative (PS3) demonstrated a significant, dose-dependent reduction in painful activity. At doses of 20 and 50 mg/kg, PS3 reduced the number of writhes by 74% and 75%, respectively, when compared to the control group.[1][2] The parent compound, PS1, also showed a dose-dependent analgesic effect, reducing abdominal writhing by 52% at 20 mg/kg and 83% at 50 mg/kg.[3] In contrast, the phenyl derivative (PS2) did not show significant analgesic activity at a dose of 50 mg/kg.[3]
Another related compound, 2-acetamido-5-azidosulfonylbenzoic acid (AMASBA), has also been shown to possess higher analgesic activity than aspirin at a 100 mg/kg dose.
Table 1: Analgesic Activity of 5-acetamido-2-hydroxybenzoic Acid Derivatives in the Acetic Acid-Induced Writhing Test
| Compound | Dose (mg/kg) | % Reduction in Writhing | Reference Compound | % Reduction (Reference) |
| PS1 | 20 | 52% | Control | - |
| 50 | 83% | |||
| PS3 | 20 | 74% | Control | - |
| 50 | 75% | |||
| AMASBA | 100 | Higher than Aspirin | Aspirin (100 mg/kg) | - |
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used acute inflammation assay. Subplantar injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume after treatment with a test compound indicates anti-inflammatory activity.
The parent compound, 5-acetamido-2-hydroxybenzoic acid (PS1), has been reported to be effective in reducing edema formation in the carrageenan-induced paw edema model.[4][5] Furthermore, a study on related salicylic and anthranilic acid derivatives showed that 2-acetamido-5-azidosulfonylbenzoic acid (AMASBA) exhibited notable anti-inflammatory effects. The rank order of anti-inflammatory activity among the tested compounds was reported as: AASBA > AMASBA > HASBA > AMSABA.
While direct quantitative comparisons of paw edema inhibition for a series of 5-acetamido-2-hydroxybenzoic acid derivatives against a standard NSAID like indomethacin are not yet widely available in the literature, the existing data suggests a promising anti-inflammatory potential for this class of compounds.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.
In-silico molecular docking studies have been conducted to predict the binding affinity of 5-acetamido-2-hydroxybenzoic acid and its derivatives (PS1, PS2, and PS3) to the COX-2 receptor.[1][2] These studies suggest that the derivatives have a better binding affinity for the COX-2 receptor compared to the parent compound.[1][2] The aim of modifying the parent structure, for instance by introducing larger phenyl and benzyl groups, is to enhance selectivity for COX-2, which could potentially lead to a better safety profile with fewer gastrointestinal side effects compared to non-selective NSAIDs.[1]
However, experimental in-vitro data determining the specific IC50 values for COX-1 and COX-2 inhibition for these particular derivatives are needed to confirm their potency and selectivity.
Experimental Protocols
Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of a test compound.
Procedure:
-
Animal Model: Typically, mice are used.
-
Grouping: Animals are divided into control, standard (e.g., diclofenac sodium), and test groups.
-
Administration: The test compound or standard drug is administered, usually intraperitoneally or orally, at a specified time before the induction of writhing.
-
Induction of Writhing: A solution of acetic acid (commonly 0.6-1% v/v) is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of abdominal constrictions (writhes), characterized by a stretching of the abdomen and extension of the hind limbs, is counted for a defined period (e.g., 15-20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Carrageenan-Induced Paw Edema
Objective: To assess the acute anti-inflammatory activity of a test compound.
Procedure:
-
Animal Model: Typically, rats or mice are used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.
-
Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.
-
Administration: The test compound or standard drug is administered, usually orally or intraperitoneally.
-
Induction of Edema: After a specific time following drug administration, a solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume to that of the control group.
Visualizing the Mechanism and Workflow
Signaling Pathway: Arachidonic Acid Cascade and NSAID Action
The following diagram illustrates the conversion of arachidonic acid into prostaglandins by COX enzymes and the inhibitory action of NSAIDs.
Caption: NSAID Mechanism of Action via the Arachidonic Acid Pathway.
Experimental Workflow: In-Vivo Efficacy Testing
The following diagram outlines the typical workflow for evaluating the analgesic and anti-inflammatory efficacy of novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Silico Showdown: How 5-Acetamido-2-Hydroxybenzoic Acid Derivatives Stack Up Against Established COX-2 Inhibitors
For researchers and drug development professionals, the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and fewer side effects is a continuous endeavor. This guide provides a comparative in-silico analysis of novel 5-acetamido-2-hydroxybenzoic acid derivatives against established cyclooxygenase-2 (COX-2) inhibitors, offering insights into their potential as promising therapeutic agents.
Recent computational studies have explored the interaction of 5-acetamido-2-hydroxybenzoic acid and its derivatives with the COX-2 enzyme, a key target in inflammation and pain pathways.[1][2][3] By employing molecular docking simulations, researchers have been able to predict the binding affinities of these novel compounds and compare them to commercially available NSAIDs. This in-silico approach provides a valuable preliminary assessment of a compound's potential, guiding further experimental validation.
Comparative Binding Affinity Analysis
Molecular docking studies are instrumental in predicting how strongly a ligand (in this case, the drug molecule) will bind to the active site of a protein (the COX-2 enzyme). This binding affinity is often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger and more favorable interaction.
A key study investigated two derivatives of 5-acetamido-2-hydroxybenzoic acid, here designated as Derivative 1 (PS2) and Derivative 2 (PS3), against multiple crystallographic structures of the COX-2 enzyme, identified by their Protein Data Bank (PDB) IDs.[1][2] For a direct and relevant comparison, this guide focuses on the binding affinities against the human COX-2 protein (PDB ID: 5F1A) and includes data for well-established NSAIDs.
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |
| 5-Acetamido-2-hydroxybenzoic acid (Parent) | Human COX-2 (5F1A) | -7.9 |
| Derivative 1 (PS2) | Human COX-2 (5F1A) | -8.5 |
| Derivative 2 (PS3) | Human COX-2 (5F1A) | -9.2 |
| Celecoxib (Selective COX-2 Inhibitor) | Human COX-2 (5F1A) | -12.882 |
| Etoricoxib (Selective COX-2 Inhibitor) | COX-2 | -11.22 |
| Rofecoxib (Selective COX-2 Inhibitor) | COX-2 | -10.23 |
| Diclofenac (Non-selective NSAID) | COX-2 | -8.08 |
| Ibuprofen (Non-selective NSAID) | COX-2 | -7.80 |
Note: Binding affinities can vary based on the specific docking software and parameters used. The data presented is compiled from multiple sources for comparative purposes.[4][5][6]
The in-silico data suggests that the synthesized derivatives of 5-acetamido-2-hydroxybenzoic acid exhibit stronger binding affinities for the human COX-2 enzyme compared to the parent compound and some non-selective NSAIDs like ibuprofen and diclofenac.[1][4] While their predicted binding is not as strong as the highly selective COX-2 inhibitors like celecoxib, the improved affinity of the derivatives highlights their potential for development as effective anti-inflammatory agents.[5]
ADMET Profile: A Glimpse into Drug-Likeness
Beyond binding affinity, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a potential drug are critical for its success. In-silico tools can predict these properties, offering an early indication of a compound's pharmacological profile.
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Lipinski's Rule of Five Violations |
| 5-Acetamido-2-hydroxybenzoic acid (Parent) | 195.16 | 1.21 | 4 | 3 | 0 |
| Derivative 1 (PS2) | 271.27 | 2.89 | 4 | 3 | 0 |
| Derivative 2 (PS3) | 285.30 | 3.28 | 4 | 3 | 0 |
The analyzed 5-acetamido-2-hydroxybenzoic acid derivatives adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.[1] Their predicted physicochemical properties fall within the acceptable range for drug-like molecules.
Visualizing the In-Silico Workflow and Biological Pathway
To better understand the process of in-silico analysis and the biological context of COX-2 inhibition, the following diagrams are provided.
Experimental Protocols
The following provides a generalized methodology for the in-silico experiments cited in this guide, based on standard molecular docking protocols.
Protein and Ligand Preparation
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., human COX-2, PDB ID: 5F1A) is obtained from the Protein Data Bank. All water molecules and non-essential ions are removed. Polar hydrogens and Gasteiger charges are added to the protein structure. The prepared protein is saved in a suitable format (e.g., PDBQT).[7][8]
-
Ligand Preparation: The 2D structures of the ligands (5-acetamido-2-hydroxybenzoic acid derivatives and reference NSAIDs) are drawn using chemical drawing software. The structures are then converted to 3D and their geometry is optimized using a suitable force field. Polar hydrogens and Gasteiger charges are added, and non-polar hydrogens are merged. The prepared ligands are saved in a PDBQT format.[7][8]
Molecular Docking Simulation
-
Grid Generation: A grid box is generated around the active site of the prepared protein. The size and center of the grid are defined to encompass the entire binding pocket where the ligand is expected to interact.[8]
-
Docking: Molecular docking is performed using software such as AutoDock Vina. The prepared ligands are docked into the active site of the prepared protein within the defined grid box. The docking algorithm explores various conformations and orientations of the ligand to find the most favorable binding pose.[4] A Lamarckian Genetic Algorithm is often employed for this search.[2]
Analysis of Results
-
Binding Affinity: The docking software calculates the binding affinity for each ligand-protein complex, typically expressed in kcal/mol. The pose with the lowest binding energy is considered the most stable and is selected for further analysis.[4][8]
-
Interaction Analysis: The intermolecular interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like BIOVIA Discovery Studio or PyMOL.[9]
ADMET Prediction
-
Pharmacokinetic Properties: The ADMET properties of the compounds are predicted using web-based tools such as SwissADME or admetSAR.[10][11] These tools calculate various molecular descriptors, including molecular weight, LogP, number of hydrogen bond donors and acceptors, and assess compliance with drug-likeness rules like Lipinski's Rule of Five.
This in-silico comparison provides a strong rationale for the further investigation of 5-acetamido-2-hydroxybenzoic acid derivatives as a potential new class of COX-2 inhibitors. While computational data is a valuable starting point, experimental validation through in-vitro and in-vivo studies is essential to confirm their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bionaturajournal.com [bionaturajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. ijapbjournal.com [ijapbjournal.com]
- 11. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(Acetylamino)-2-chlorobenzoic Acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 5-(Acetylamino)-2-chlorobenzoic acid based on available safety data sheets for closely related compounds. It is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS), and to adhere to all local, state, and federal regulations.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This chemical is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. Furthermore, it is recognized as being harmful to aquatic life, necessitating careful handling of waste to prevent environmental contamination.
Immediate Safety and Disposal Protocol
This section outlines the step-by-step procedure for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Hazard Assessment
Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing.
Step 2: Waste Collection and Storage
-
Original Containers: Whenever possible, leave the chemical waste in its original container.
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
Step 3: Disposal of Unused or Surplus Material
-
Professional Disposal Service: The primary and recommended method of disposal is to transfer the waste to a licensed and approved waste disposal company.[1][2][3] These companies are equipped to handle chemical waste in accordance with regulatory requirements.
-
Incineration: An alternative disposal method, to be carried out by a licensed facility, involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.
Step 4: Handling Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spilled material from entering drains or waterways.
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) should be treated as hazardous waste and disposed of accordingly.
Step 5: Disposal of Empty Containers
-
Handle as Product: Uncleaned empty containers should be handled as if they still contain the product.
-
Triple Rinse: If permitted by your institution, triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Disposal: Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste or recycling.
Hazard Data Summary
The following table summarizes key hazard information for compounds closely related to this compound. This data underscores the importance of proper handling and disposal.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Aquatic Hazard | Harmful to aquatic life. |
| Physical Hazard | Dust may form an explosive mixture with air upon intense heating.[2] |
Experimental Protocols
This document focuses on disposal procedures and does not cite specific experimental protocols. For handling and use in experiments, always refer to your institution's standard operating procedures and the chemical's SDS.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(Acetylamino)-2-chlorobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 5-(Acetylamino)-2-chlorobenzoic acid. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safe handling of this substance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on data from analogous compounds, it is presumed to be harmful if swallowed, and capable of causing skin and serious eye irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification Examples |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[5][6] | ANSI Z87.1 compliant |
| Skin Protection | Nitrile or butyl rubber gloves.[5][6] A lab coat or a chemical-resistant apron should be worn. | ASTM F1671 (viral penetration) for gloves |
| Respiratory Protection | An N95 dust mask is recommended for handling the powder form to prevent inhalation.[3][5] In case of significant dust generation or aerosols, a respirator with a particulate filter is advised. | NIOSH-approved |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
-
Preparation :
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[4]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2]
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling :
-
Post-Handling :
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7][8] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1][7][8] |
Disposal Plan
All waste materials, including unused chemicals and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste : Collect this compound waste in a clearly labeled, sealed container. This should be disposed of through an approved hazardous waste disposal facility.[1][4]
-
Contaminated PPE : Used gloves, lab coats, and other disposable PPE should be collected in a designated, sealed bag and disposed of as hazardous waste.[1]
-
Empty Containers : Handle uncleaned containers as you would the product itself.[1] Do not reuse empty containers.
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical flow of handling this compound in a laboratory setting, incorporating the essential safety checkpoints.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
